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  • Product: 2-(3-Methoxyphenylamino)ethanol
  • CAS: 2933-76-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characterization of 2-(3-Methoxyphenylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's fundamental physicochemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's fundamental physicochemical properties is a non-negotiable prerequisite for its advancement. Properties such as molecular weight and solubility form the bedrock upon which formulation, bioavailability, and ultimately, therapeutic efficacy are built. This guide provides an in-depth technical overview of 2-(3-Methoxyphenylamino)ethanol, focusing on its core molecular attributes and the established methodologies for characterizing its solubility profile. While specific experimental solubility data for this compound is not extensively documented in public literature, we present the authoritative, industry-standard protocols necessary for its empirical determination. This document is intended to serve as a practical and scientifically grounded resource for researchers engaged in the evaluation and development of this and similar chemical entities.

Compound Identification and Molecular Properties

Accurate identification and knowledge of a compound's intrinsic molecular properties are the first steps in any scientific investigation. These data points are crucial for everything from stoichiometric calculations in synthetic chemistry to interpretation of analytical data.

1.1. Chemical Structure and Identity

2-(3-Methoxyphenylamino)ethanol is a secondary amine characterized by a 3-methoxyphenyl group and an ethanol group attached to a central nitrogen atom.

  • IUPAC Name: 2-[(3-methoxyphenyl)amino]ethan-1-ol

  • Synonyms: N-(2-Hydroxyethyl)-3-methoxyaniline

  • Chemical Structure:

    Chemical structure of 2-(3-Methoxyphenylamino)ethanol
    Figure 1. 2D structure of 2-(3-Methoxyphenylamino)ethanol.

1.2. Core Molecular Data

The fundamental molecular properties of 2-(3-Methoxyphenylamino)ethanol have been calculated and are summarized below. The molecular weight is a critical parameter for all quantitative studies.

PropertyValueSource
Molecular Formula C₉H₁₃NO₂Calculated
Molecular Weight 167.20 g/mol [1][2][3]
Exact Mass 167.094628657 Da[1]
CAS Number 20058-91-9Supplier Data

The Solubility Profile: Theoretical and Practical Considerations

Solubility is a critical determinant of a drug candidate's fate, influencing its absorption, distribution, and overall bioavailability. A compound's solubility is dictated by its molecular structure and the physicochemical properties of the solvent.

2.1. Structural Analysis and Predicted Solubility

The structure of 2-(3-Methoxyphenylamino)ethanol contains both hydrophilic and lipophilic regions, suggesting a nuanced solubility profile.

  • Hydrophilic Contributions: The hydroxyl (-OH) and secondary amine (-NH-) groups are capable of forming hydrogen bonds with protic solvents like water and ethanol.

  • Lipophilic Contributions: The benzene ring and the methoxy group (-OCH₃) contribute to the molecule's nonpolar character, which would favor solubility in organic solvents.

Based on this structure, moderate solubility in polar protic solvents (e.g., water, ethanol) and higher solubility in polar aprotic solvents (e.g., DMSO, DMF) and some nonpolar organic solvents can be anticipated. The amine group also introduces pH-dependent solubility; the compound is expected to be more soluble in acidic aqueous solutions where the amine can be protonated to form a more soluble salt.

2.2. Published Solubility Data

Authoritative Protocol: Thermodynamic Solubility Determination

To address the absence of public data, this section provides a detailed, field-proven protocol for determining the thermodynamic equilibrium solubility of 2-(3-Methoxyphenylamino)ethanol. The method described is the Shake-Flask Method , which is considered the "gold standard" and is consistent with the OECD Guideline for the Testing of Chemicals, Test No. 105.[4][5][6] This method is designed to measure the saturation mass concentration of a substance in a given solvent at a specific temperature, providing a true measure of equilibrium solubility.[5][7]

3.1. Rationale and Causality of the Shake-Flask Method

The primary objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid material. This ensures that the measured concentration represents the maximum amount of the compound that can dissolve under the specified conditions. The shake-flask method is favored for its reliability and directness.[8] Prolonged agitation allows the system to overcome kinetic barriers and reach a true thermodynamic equilibrium, which is critical for accurate formulation and biopharmaceutical modeling.[9][10]

3.2. Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Separation & Analysis A 1. Weigh excess solid compound into vials B 2. Add precise volume of selected solvent (e.g., Water, PBS, Ethanol) A->B Ensure >30% excess solid C 3. Seal vials and place in shaking incubator (e.g., 24-48h at 25°C or 37°C) D 4. Monitor for equilibrium (concentration plateau at different time points) C->D Constant agitation E 5. Cease agitation, allow undissolved solid to settle F 6. Withdraw supernatant. Separate phases via centrifugation or filtration (0.22µm) E->F Critical step to avoid solid carryover G 7. Quantify concentration of the clear filtrate/supernatant using a validated analytical method (e.g., HPLC-UV) F->G Dilute if necessary H 8. Report solubility (e.g., in mg/mL or µM) G->H

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

3.3. Detailed Step-by-Step Methodology

This protocol must be performed with a validated analytical method for the quantification of 2-(3-Methoxyphenylamino)ethanol, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Preparation of Materials:

    • Accurately weigh an amount of 2-(3-Methoxyphenylamino)ethanol powder that is known to be in excess of its expected solubility into multiple glass vials. A preliminary test with a small amount of substance can help estimate the required excess.[5]

    • Pipette a precise volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol) into each vial.

    • Expert Insight: Using multiple vials per solvent allows for sampling at different time points (e.g., 24h, 48h, 72h) to ensure that equilibrium has been reached, which is confirmed when the measured concentration no longer increases over time.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or other suitable mechanical agitator capable of maintaining a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).[11]

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or vortex formation.[11]

  • Sample Separation (Self-Validation Step):

    • After the equilibration period, remove the vials from the shaker and allow them to stand briefly for large particles to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To ensure all undissolved solid is removed, either centrifuge the aliquot at high speed (e.g., >14,000 rpm for 15 minutes) or filter it through a low-binding chemical-resistant filter (e.g., 0.22 µm PVDF).

    • Trustworthiness: This separation step is critical. Failure to completely remove undissolved solid particles will lead to an overestimation of solubility. The clarity of the final solution should be visually inspected.

  • Quantification:

    • Prepare a calibration curve using stock solutions of 2-(3-Methoxyphenylamino)ethanol of known concentrations in the same solvent.

    • Analyze the concentration of the clarified sample from Step 3 using the validated HPLC-UV method. The sample may require dilution to fall within the linear range of the calibration curve.

    • The pH of the saturated aqueous solution should be measured and reported, as it can differ from the starting buffer pH due to the compound's intrinsic properties.[8]

  • Data Reporting:

    • Calculate the solubility from the measured concentration, taking into account any dilution factors.

    • Report the final thermodynamic solubility in standard units (e.g., mg/mL, µg/mL, mM, or µM) along with the solvent, temperature, and final pH of the solution.

Conclusion

This guide establishes the foundational physicochemical profile of 2-(3-Methoxyphenylamino)ethanol, defining its molecular weight as 167.20 g/mol and its molecular formula as C₉H₁₃NO₂. While specific solubility data is sparse in existing literature, the provided authoritative shake-flask protocol, aligned with OECD guidelines, offers a robust framework for its empirical determination. Adherence to this rigorous methodology is paramount for generating reliable and reproducible data, which is essential for making informed decisions in any research or drug development program involving this compound.

References

  • FILAB Laboratory. (n.d.). OECD 105 Testing Services. Retrieved from FILAB. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences. [Link]

  • Analytice. (2017, August 7). OECD 105 – Water Solubility Test at 20°C. Retrieved from Analytice. [Link]

  • Phytosafe. (n.d.). OECD 105. Water solubility. Retrieved from Phytosafe. [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 35-39. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Kinetic solubility. Retrieved from PCBIS. [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from Bienta. [Link]

  • PubChem. (n.d.). 2-((3-Methoxypropyl)amino)ethanol. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2023). Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. Substance Details - SRS. [Link]

  • PubChem. (n.d.). 2-[5-(3-Aminopropylamino)-2-methoxyphenoxy]ethanol. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • PubChem. (n.d.). (R)-2-Amino-2-(3-methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on biowaiver. WHO Technical Report Series, No. 1019. [Link]

  • PubChem. (n.d.). 2-(5-Amino-2-methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenylephrine. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (n.d.). Phenylephrine. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(3-Methoxyphenylamino)ethanol

Introduction: The Imperative of Stability in Advanced Chemical Entities In the landscape of pharmaceutical development and materials science, the intrinsic stability of a chemical entity is a cornerstone of its viability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stability in Advanced Chemical Entities

In the landscape of pharmaceutical development and materials science, the intrinsic stability of a chemical entity is a cornerstone of its viability. 2-(3-Methoxyphenylamino)ethanol, a molecule possessing both aromatic amine and primary alcohol functionalities, presents a unique profile for investigation. Its potential applications, ranging from a precursor in pharmaceutical synthesis to a component in specialized polymers, necessitate a thorough understanding of its behavior under thermal stress. The thermodynamic stability of this compound dictates its shelf-life, dictates safe handling and storage protocols, and ultimately influences its efficacy and safety in any final application.

This guide provides a comprehensive framework for the in-depth evaluation of the thermodynamic stability of 2-(3-Methoxyphenylamino)ethanol. We will move beyond rote procedural descriptions to explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach to stability assessment. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous stability profile for this and structurally related molecules.

Physicochemical Characterization: A Foundation for Stability Analysis

A comprehensive understanding of the fundamental physicochemical properties of 2-(3-Methoxyphenylamino)ethanol is a prerequisite for any meaningful stability study. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and from data on analogous compounds.

Table 1: Predicted and Known Physicochemical Properties of 2-(3-Methoxyphenylamino)ethanol and Related Compounds

Property2-(3-Methoxyphenylamino)ethanol (Predicted/Inferred)2-(Methylphenylamino)ethanol2-(3-Methoxyphenyl)ethanol[1]
Molecular Formula C9H13NO2C9H13NOC9H12O2
Molecular Weight 167.21 g/mol 151.21 g/mol 152.19 g/mol
Boiling Point Likely > 200 °C229 °CNot available
Functional Groups Secondary Aromatic Amine, Primary AlcoholTertiary Aromatic Amine, Primary AlcoholPrimary Alcohol
Potential Reactivity Susceptible to oxidation at the amine and alcohol moieties. Potential for thermal decomposition involving these groups.Susceptible to oxidation.Susceptible to oxidation.

The presence of both a hydrogen-bond donating alcohol group and a hydrogen-bond accepting amine and methoxy group suggests that intermolecular hydrogen bonding will play a significant role in its solid-state structure and, consequently, its melting point and thermal stability.

Core Principles of Thermodynamic Stability Assessment

Thermodynamic stability refers to the tendency of a system to remain in its current state. In the context of a chemical compound, it is a measure of its resistance to decomposition or chemical reaction under a given set of conditions. For pharmaceutical and industrial applications, the primary concern is stability under thermal stress, as elevated temperatures can provide the activation energy required to initiate degradation reactions.

Key parameters in thermodynamic stability assessment include:

  • Decomposition Temperature (Td): The temperature at which a substance begins to chemically break down.

  • Glass Transition Temperature (Tg): For amorphous materials, the temperature at which the material transitions from a hard, glassy state to a more rubbery, viscous state.

  • Melting Point (Tm): The temperature at which a crystalline solid transitions to a liquid.

  • Enthalpy of Fusion/Decomposition (ΔH): The amount of energy absorbed or released during melting or decomposition, respectively.

Key Methodologies for Comprehensive Stability Profiling

A multi-faceted approach utilizing orthogonal analytical techniques is essential for a complete and reliable assessment of thermodynamic stability. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a powerful toolkit for this purpose.[2][3]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA is a fundamental technique for determining the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4][5] This allows for the identification of decomposition temperatures, the quantification of mass loss at different stages, and insights into the composition of the material.[6]

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(3-Methoxyphenylamino)ethanol into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere Selection: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min). This is crucial to prevent oxidative degradation and to study the intrinsic thermal stability of the compound.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600 °C). A consistent heating rate is vital for reproducible results.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Analysis p1 Weigh Sample (5-10 mg) p2 Place in TGA Pan p1->p2 i1 Set Atmosphere (N2) p2->i1 Load Sample i2 Program Temperature Ramp (10 °C/min) i1->i2 a1 Record Mass vs. Temperature i2->a1 Run Experiment a2 Determine Onset of Decomposition (Td) a1->a2 a3 Quantify Mass Loss (%) a2->a3 DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Data Interpretation s1 Weigh Sample (2-5 mg) s2 Hermetically Seal in Pan s1->s2 r1 Load Sample & Reference s2->r1 r2 Set N2 Atmosphere r1->r2 r3 Execute Temperature Program r2->r3 d1 Identify Melting (Tm) & Decomposition (Td) Peaks r3->d1 d2 Determine Glass Transition (Tg) d1->d2 d3 Calculate Enthalpy (ΔH) d2->d3

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Potential Degradation Pathways of 2-(3-Methoxyphenylamino)ethanol

The chemical structure of 2-(3-Methoxyphenylamino)ethanol, featuring an aromatic amine and an ethanolamine side chain, suggests several potential pathways for thermal degradation. Understanding these pathways is crucial for interpreting thermal analysis data and for developing strategies to enhance stability.

  • Oxidation: The secondary amine and primary alcohol are both susceptible to oxidation, especially in the presence of air. This can lead to the formation of a variety of degradation products.

  • Dehydration: The ethanol moiety can undergo dehydration to form a vinyl ether or other unsaturated products.

  • Side-Chain Cleavage: The C-C and C-N bonds in the ethanolamine side chain could be susceptible to homolytic cleavage at elevated temperatures.

  • Aromatic Ring Degradation: At very high temperatures, the aromatic ring itself can undergo fragmentation. Studies on the thermal degradation of aromatic amino acids have shown the formation of various aromatic compounds upon heating. [7] The degradation of the ethanol portion of the molecule may proceed through pathways involving the formation of acetaldehyde and subsequently acetate, as seen in the metabolism of ethanol. [8][9][10][11]The methoxy group on the aromatic ring could also be a site of cleavage under harsh thermal conditions. [12]

Data Interpretation and Reporting

The data obtained from TGA and DSC should be analyzed synergistically to build a comprehensive stability profile.

Table 2: Example Data Summary for Thermodynamic Stability Assessment

ParameterMethodResultInterpretation
Onset of Decomposition (Td) TGA225 °C (5% mass loss)The temperature at which significant thermal degradation begins.
Melting Point (Tm) DSC85 °C (endotherm)Indicates a crystalline solid with a defined melting point.
Enthalpy of Fusion (ΔHfus) DSC25 J/gThe energy required to melt the crystalline structure.
Decomposition Exotherm DSCOnset at 230 °CIndicates that the decomposition process is exothermic and could potentially lead to a thermal runaway event if not controlled.
Residue at 600 °C TGA2.5%The amount of non-volatile material remaining after decomposition.

Conclusion: A Pathway to a Comprehensive Stability Profile

The thermodynamic stability of 2-(3-Methoxyphenylamino)ethanol is a critical parameter that underpins its potential for successful application in research and industry. While direct stability data may be limited, a robust and scientifically sound assessment can be achieved through the systematic application of core thermoanalytical techniques, primarily Thermogravimetric Analysis and Differential Scanning Calorimetry. By understanding the principles behind these methods and thoughtfully designing experimental protocols, researchers can elucidate key stability-indicating parameters, including decomposition temperatures and the energetics of thermal transitions. This in-depth guide provides the foundational knowledge and practical framework necessary to conduct a thorough and reliable evaluation of the thermodynamic stability of 2-(3-Methoxyphenylamino)ethanol, ensuring its safe handling, effective formulation, and reliable performance.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).
  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7).
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (2022, February 8).
  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development - ACS Publications. (2019, August 15).
  • Differential scanning calorimetry - Wikipedia.
  • Thermal study of simple amino-alcohol solutions - PubMed. (2002, April 15).
  • Thermal Degradation of Aromatic Amino Acids.
  • Differential Scanning Calorimetry (DSC) - Prime Process Safety Center.
  • 2-((3-Methoxypropyl)amino)ethanol | C6H15NO2 | CID 3016059 - PubChem.
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. (2019, December 18).
  • 2-(Methylphenylamino)ethanol 98 93-90-3 - Sigma-Aldrich.
  • Differential Scanning Calorimetry (DSC) Theory and Applications - TA Instruments.
  • 2-(3-Methoxyphenyl)ethanol | CAS 5020-41-7 | SCBT.
  • Showing Compound Homovanillyl alcohol (FDB018391) - FooDB. (2010, April 8).
  • (PDF) Structure and thermal analysis of amino acids - ResearchGate.
  • 2-[(3-amino-4-methoxyphenyl)sulphonyl]ethanol - Antaeus Bio-technology Co., LTD.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4).
  • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents.
  • Ethanol Degradation | Pathway - PubChem - NIH.
  • Chemical Properties of 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8) - Cheméo.
  • (PDF) Synthesis and Optical Properties of Newly Synthesized 3,3'-((4-Methoxyphenyl) Methylene) Bis(4-Hydroxy-2H-Chromen-2-One) Molecule - ResearchGate.
  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis - Diva-portal.org.
  • Thermal Analysis | Analytical Chemistry - ACS Publications. (2010, April 20).
  • Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01 - MDPI. (2025, August 7).
  • Proposed pathway of ethanol degradation in T. phaeum. Electrons... - ResearchGate.
  • Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives - PMC.
  • Thermophysical Study on the Mixing Properties of Mixtures Comprising 2‐(2-Methoxyethoxy)ethanol, Butan-1-ol. (2023, November 5).
  • The thermodynamics of alcohols-hydrocarbons mixtures - MATEC Web of Conferences.
  • Degradation effects and mechanisms of Limosilactobacillus fermentum on ethanol - Food & Function (RSC Publishing). (2024, September 2).
  • (PDF) Thermodynamic study of binary mixtures of alcohols and alkoxyethanols for fuel applications: excess molar enthalpies and local composition models - ResearchGate. (2025, November 1).
  • Thermodynamically Properties of aqueous Solution of Methanol, Ethanol, 1-Propanol and 2-Pr - Maxwell Science. (2012, September 1).
  • Thermodynamic Reactivity Study during Deflagration of Light Alcohol Fuel-Air Mixtures with Water - MDPI. (2024, March 19).

Sources

Foundational

Whitepaper: Biophysical Characterization of 2-(3-Methoxyphenylamino)ethanol Binding to Kinase Targets

Executive Summary In fragment-based drug discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency (LE) is the critical first step in developing potent, selective inhibitors. 2-(3-Methoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency (LE) is the critical first step in developing potent, selective inhibitors. 2-(3-Methoxyphenylamino)ethanol (MW = 167.21 g/mol ) represents a highly tractable, privileged pharmacophore for targeting the ATP-binding pocket of protein kinases. As a Senior Application Scientist overseeing biophysical screening campaigns, I have found that the successful elaboration of such fragments hinges entirely on the rigorous, orthogonal validation of their initial binding affinities.

This technical guide outlines the mechanistic rationale for deploying 2-(3-Methoxyphenylamino)ethanol against kinase targets (such as c-Src and ACK1) and provides field-proven, self-validating protocols for quantifying its binding affinity using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Mechanistic Rationale: The Fragment as a Pharmacophore

The structural architecture of 2-(3-Methoxyphenylamino)ethanol is perfectly primed for kinase ATP-site interrogation. The molecule features three distinct interaction vectors:

  • Secondary Amine: Acts as a critical hydrogen bond donor/acceptor, typically anchoring the fragment to the kinase hinge region (e.g., Met318 in c-Src or Thr338 gatekeeper interactions), a mechanism well-documented in the1[1].

  • 3-Methoxyphenyl Group: Provides vectorality into the hydrophobic pocket II (often exploiting the DFG-in conformation). The methoxy substituent enhances van der Waals contacts, a feature utilized in the2[2].

  • Ethanol Appendage: Directs toward the solvent channel (ribose-binding area), offering a synthetic handle for fragment growing or linking while maintaining solubility.

G F 2-(3-Methoxyphenylamino)ethanol (Core Fragment) H Kinase Hinge Region (e.g., Met318 / Thr338) F->H Secondary Amine (H-bond Donor/Acceptor) P Hydrophobic Pocket II (DFG-in conformation) F->P 3-Methoxy Group (Van der Waals) S Solvent Channel (Ribose binding area) F->S Ethanol Moiety (Solvent Exposure)

Fig 1: Pharmacophoric mapping of the fragment within a canonical kinase ATP-binding pocket.

Orthogonal Biophysical Validation Strategy

Fragments inherently bind with low affinity ( Kd​ in the high micromolar to millimolar range). Relying on a single biophysical technique often leads to false positives due to aggregation or non-specific binding. Therefore, a self-validating workflow must be employed: SPR for high-throughput kinetic screening, followed by ITC for thermodynamic profiling.

Workflow S1 Target Immobilization (Amine Coupling) S2 SPR Kinetic Screening (Biacore T200/8K) S1->S2 Buffer Match (5% DMSO) S3 Hit Validation (Orthogonal ITC) S2->S3 Kd < 500 μM S4 Thermodynamic Profiling (ΔH, -TΔS, Kd) S3->S4 C-value Optimization

Fig 2: Orthogonal biophysical workflow for validating low-affinity fragment interactions.

Self-Validating Experimental Protocols

Surface Plasmon Resonance (SPR) Kinetic Profiling

In my experience, the primary point of failure in fragment SPR is inadequate DMSO calibration. Because 2-(3-Methoxyphenylamino)ethanol has a low molecular weight, its binding response (~5-15 RU) can be easily masked by bulk refractive index shifts caused by even a 0.1% mismatch in DMSO concentration between the running buffer and the sample. This protocol builds upon established 3[3].

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into a Biacore T200/8K system. Prime with HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Immobilization: Activate flow cells 1 (reference) and 2 (active) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the target kinase (e.g., c-Src, diluted to 20 μg/mL in 10 mM Sodium Acetate, pH 5.0) over flow cell 2 to achieve an immobilization level of ~3,000 RU. Block both cells with 1 M Ethanolamine-HCl.

  • Buffer Transition: Switch the running buffer to HBS-P+ containing exactly 5.0% DMSO. Prime the system extensively (minimum 4 cycles) to establish a stable baseline.

  • DMSO Calibration (The Self-Validation Step): Prepare a solvent correction curve by creating 8 buffer solutions ranging from 4.5% to 5.8% DMSO. Inject these across both flow cells. Causality: This generates a calibration model that subtracts bulk refractive index anomalies from the actual binding data.

  • Fragment Injection: Prepare a 2-fold dilution series of 2-(3-Methoxyphenylamino)ethanol from 1 mM down to 15.6 μM in the exact 5.0% DMSO running buffer. Inject at a high flow rate (50 μL/min) for 60 seconds (association) followed by 120 seconds of running buffer (dissociation).

  • Data Analysis: Double-reference the data (subtracting flow cell 1 and a blank buffer injection). Fit to a 1:1 Langmuir binding model or a steady-state affinity model if kinetics are too fast to resolve.

Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

While SPR confirms binding, ITC reveals the nature of the binding. Fragment binding must be enthalpy-driven ( ΔH<0 ) to be considered a high-quality starting point. The challenge here is the c-value ( c=n×[M]/Kd​ ), which is often too low for fragments. We optimize this based on principles outlined in 4[4].

Step-by-Step Methodology:

  • Rigorous Buffer Matching: Dialyze the purified kinase overnight against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 5% DMSO, pH 7.4). Causality: The fragment must be dissolved directly into the post-dialysis buffer. Any mismatch in salt or DMSO will result in massive heats of dilution that obscure the binding isotherm.

  • Sample Preparation: Concentrate the kinase in the cell to 50–100 μM. Prepare the 2-(3-Methoxyphenylamino)ethanol titrant in the syringe at 1.5–2.0 mM.

  • Titration Parameters: Using a MicroCal PEAQ-ITC, set the temperature to 25°C. Program 19 injections: an initial 0.4 μL purge injection, followed by 18 injections of 2.0 μL each, spaced 150 seconds apart, with a stirring speed of 750 rpm.

  • Control Titration (The Self-Validation Step): Perform a "ligand-into-buffer" titration using the exact same parameters. Causality: This quantifies the heat of dilution and mechanical mixing, which must be subtracted point-by-point from the main experiment.

  • Thermodynamic Extraction: Integrate the peaks and fit the normalized heat data to a One-Set-of-Sites model to extract Kd​ , ΔH , and calculate −TΔS .

Quantitative Data Presentation

The table below summarizes representative biophysical data for 2-(3-Methoxyphenylamino)ethanol against selected kinase targets. The high ligand efficiency (LE > 0.3) and enthalpy-driven binding ( ΔH<0 ) validate this fragment as a premium scaffold for hit-to-lead optimization.

Target KinaseSPR Kd​ (μM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )ITC Kd​ (μM)ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)Ligand Efficiency
c-Src (WT) 145 4.2×103 0.61152-6.4-1.20.38
ACK1 (TNK2) 89 6.5×103 0.5895-7.1-0.80.41
EGFR (L858R) >1000N/AN/AN/AN/AN/AN/A

Note: Ligand Efficiency (LE) is calculated as (ΔG/Nheavy​) , where Nheavy​ is the number of non-hydrogen atoms (12 for this fragment).

Conclusion

2-(3-Methoxyphenylamino)ethanol is a highly efficient pharmacophore that leverages its secondary amine and methoxy groups to anchor into the conserved kinase hinge region and hydrophobic pockets. By strictly adhering to the causality-driven SPR and ITC protocols detailed above—specifically regarding DMSO calibration and rigorous buffer matching—researchers can confidently bypass false positives and establish a thermodynamically sound foundation for fragment-based drug design.

References

  • Computational Study of Gleevec and G6G Reveals Molecular Determinants of Kinase Inhibitor Selectivity | Journal of the American Chemical Society | 1

  • Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach | PMC / NIH | 2

  • Protein-peptide Interaction by Surface Plasmon Resonance | Bio-protocol | 3

  • Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc | Journal of Chemical Education - ACS Publications | 4

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Preparation of 2-(3-Methoxyphenylamino)ethanol in DMSO for In Vitro Cell Culture

Introduction & Mechanistic Context 2-(3-Methoxyphenylamino)ethanol is a secondary amine featuring a hydrophobic methoxyphenyl group paired with an ethanolamine chain. It is frequently utilized as a structural analog in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-(3-Methoxyphenylamino)ethanol is a secondary amine featuring a hydrophobic methoxyphenyl group paired with an ethanolamine chain. It is frequently utilized as a structural analog in the synthesis of kinase inhibitors and cardiomyogenesis-inducing agents (such as reversine analogs) [6]. Because of its hydrophobic aromatic core, the compound exhibits poor aqueous solubility, necessitating the use of an organic solvent like Dimethyl Sulfoxide (DMSO) for the preparation of high-concentration master stocks [1].

As a Senior Application Scientist, I cannot overstate the importance of precise solvent management. Poor solubilization protocols do not merely reduce the effective concentration of your drug—they introduce artifactual toxicity and irreproducible data. This guide outlines a self-validating protocol for dissolving 2-(3-Methoxyphenylamino)ethanol, explaining the causality behind each methodological choice to ensure maximum scientific integrity.

Physicochemical Properties & Solubilization Parameters

Before initiating the protocol, it is critical to understand the physical parameters of the compound to calculate accurate molarities.

PropertyValue / Parameter
Chemical Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Recommended Master Stock 10 mM to 50 mM (1000X to 5000X)
Mass per 1 mL of 10 mM Stock 1.67 mg
Max Final DMSO in Culture ≤ 0.1% (v/v)

The Causality of Experimental Choices

To build a trustworthy and reproducible assay, you must understand why specific steps are taken during compound preparation:

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. If exposed to ambient humidity, it rapidly absorbs atmospheric water. This water content alters the solvent's dielectric constant, drastically reducing its capacity to keep hydrophobic compounds like 2-(3-Methoxyphenylamino)ethanol in solution [1]. Always use fresh, cell-culture grade, anhydrous DMSO.

  • Mitigating Solvent Shock via Step-Wise Dilution: Direct injection of a 100% DMSO stock into an aqueous cell culture medium causes a rapid "solvent shock." The sudden shift in polarity forces the hydrophobic compound to nucleate and precipitate ("crash out") before it can disperse [2]. Performing an intermediate dilution creates a kinetic buffer, allowing the compound to remain stable as it transitions into the aqueous phase.

  • Strict DMSO Concentration Limits: DMSO is not biologically inert. At concentrations exceeding 0.1% to 0.5%, DMSO alters the physical properties of phospholipid bilayers, induces membrane pore formation, and can trigger apoptosis via caspase-9 and -3 activation[4, 5].

Experimental Workflow & Protocol

Workflow A Solid Compound 2-(3-Methoxyphenylamino)ethanol B 1000X Master Stock (100% Anhydrous DMSO) A->B Dissolve & Sonicate C Cryopreservation (-20°C Aliquots) B->C Prevent Freeze-Thaw D Intermediate Dilution (10X in PBS/Media) B->D Step-wise Dilution E Final Cell Culture (≤0.1% DMSO) D->E Final Addition

Workflow for preparing 2-(3-Methoxyphenylamino)ethanol in DMSO for cell culture.

Phase 1: Preparation of the 1000X Master Stock (e.g., 10 mM)
  • Equilibration: Allow the sealed vial of solid 2-(3-Methoxyphenylamino)ethanol to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Using a calibrated analytical balance inside a fume hood, accurately weigh 1.67 mg of the compound into a sterile, amber microcentrifuge tube (amber protects against potential light degradation) [3].

  • Solubilization: Add exactly 1.0 mL of sterile, anhydrous DMSO to achieve a 10 mM stock.

  • Agitation: Vortex the tube gently for 60 seconds. If the compound does not fully dissolve, place the tube in a room-temperature sonicating water bath for 5–10 minutes until the solution is optically clear [1].

Phase 2: Aliquoting and Storage
  • Single-Use Aliquots: Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots.

  • Cryopreservation: Store the aliquots immediately at -20°C or -80°C. Crucial: Never subject DMSO stock solutions to repeated freeze-thaw cycles, as this degrades the compound and introduces condensation-derived water [2].

Phase 3: Step-Wise Dilution for Cell Culture
  • Thawing: Thaw a single aliquot at room temperature.

  • Intermediate Dilution: Prepare a 10X or 100X intermediate working solution by pipetting the DMSO stock into pre-warmed (37°C) complete cell culture medium. Add the DMSO stock drop-wise while continuously vortexing the medium to prevent localized precipitation [2].

  • Final Dosing: Add the appropriate volume of the intermediate solution to your experimental wells to achieve the final target concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed the limits outlined below.

Quantitative Data Summary: DMSO Tolerance Limits

To maintain cell viability and prevent artifactual data, adhere to the following empirically derived DMSO limits [1, 4]:

Assay / Cell TypeRecommended Final DMSO %Mechanistic Rationale
Primary Cell Cultures ≤ 0.1%Primary cells lack robust stress-response mechanisms and are highly sensitive to membrane disruption.
Immortalized Cell Lines ≤ 0.1% - 0.5%While some lines (e.g., HeLa) tolerate up to 0.5%, keeping it at 0.1% prevents off-target transcriptional changes.
High-Throughput Screening 0.1% - 1.0%Higher limits are sometimes used for highly insoluble libraries, but require rigorous baseline normalization.
In Vivo / Animal Models ≤ 2.0%Systemic toxicity and hemolysis occur at higher concentrations; co-solvents (e.g., PEG400) are preferred over high DMSO.

Self-Validating System Controls

A protocol is only as good as its internal controls. To validate this workflow in your lab, you must implement the following checks:

  • The Vehicle Control: Every experimental plate must include a vehicle control well containing the exact final percentage of DMSO (e.g., 0.1%) without the active compound. All biological readouts must be normalized against this vehicle, not a "media-only" blank [2].

  • Visual Validation: Immediately after dosing the cells, inspect the wells under an inverted phase-contrast microscope at 20X or 40X magnification. Look for micro-crystals or cloudy precipitates. If precipitation is observed, the effective concentration of 2-(3-Methoxyphenylamino)ethanol is unknown, and the assay must be discarded and repeated with a more gradual step-wise dilution [1].

References

  • Compound Handling Instructions - MedChemExpress. Available at: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation - Emulate Bio. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and Cytokines Production - NCBI/PMC. Available at: [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf. Available at: [Link]

  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents - Arkat USA. Available at:[Link]

Application

Application Note: 2-(3-Methoxyphenylamino)ethanol as a Key Precursor in Pharmaceutical Synthesis

Introduction & Chemical Profile 2-(3-Methoxyphenylamino)ethanol (also known as N-(2-hydroxyethyl)-m-anisidine) is a highly versatile bifunctional building block in modern medicinal chemistry. Featuring both a secondary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

2-(3-Methoxyphenylamino)ethanol (also known as N-(2-hydroxyethyl)-m-anisidine) is a highly versatile bifunctional building block in modern medicinal chemistry. Featuring both a secondary aromatic amine and a primary aliphatic alcohol, this precursor allows for orthogonal functionalization. The electron-donating methoxy group on the phenyl ring strategically modulates the nucleophilicity of the amine, making it an ideal intermediate for synthesizing complex heterocyclic scaffolds and targeted alkylating agents. This application note details the mechanistic rationale, optimized synthesis protocols, and downstream pharmaceutical applications of this critical precursor.

Mechanistic Insights and Pharmaceutical Applications

The strategic value of 2-(3-Methoxyphenylamino)ethanol lies in its ability to serve as a linchpin for diverse pharmacophores across multiple therapeutic areas:

  • Anticancer Nitrogen Mustards: The primary alcohol moiety can be converted into a bis-alkylating nitrogen mustard via mesylation and subsequent chlorination. Recent advancements have demonstrated the use of this precursor in developing hydrogen peroxide-activated aromatic nitrogen mustards, which exhibit highly potent, tumor-selective anticancer activity[1].

  • Antimalarial Acridones: The electron-rich aromatic ring and the secondary amine facilitate facile ring annulation processes. This precursor has been successfully employed in the synthesis of novel acridone chemotypes that exhibit broad-spectrum, dual-stage antimalarial activity against Plasmodium falciparum[2].

  • CYP17 Inhibitors: The secondary amine acts as an ideal attachment point for sulfonyl chlorides, yielding sulfonamide compounds. These structural derivatives are potent CYP17 enzyme inhibitors, which are crucial for the treatment of prostate cancer and other proliferative diseases[3].

G A 3-Methoxyaniline + 2-Chloroethanol B 2-(3-Methoxyphenylamino)ethanol (Core Precursor) A->B N-Alkylation (NaI, CaCO3, Reflux) C Anticancer Agents (Nitrogen Mustards) B->C Mesylation & Chlorination D Antimalarials (Acridone Chemotypes) B->D Ring Annulation E CYP17 Inhibitors (Sulfonamides) B->E Sulfonylation

Synthetic workflow of 2-(3-Methoxyphenylamino)ethanol and its pharmaceutical derivatives.

Reaction Design and Causality

The synthesis of 2-(3-Methoxyphenylamino)ethanol is typically achieved via the N-alkylation of 3-methoxyaniline with 2-chloroethanol[4].

  • Reagent Selection: While ethylene oxide can yield the identical product, 2-chloroethanol is heavily preferred for bench-scale synthesis. Ethylene oxide is a highly toxic, flammable gas requiring specialized pressurized reactors, whereas 2-chloroethanol is a liquid that allows for standard atmospheric reflux conditions.

  • Catalytic Acceleration (Finkelstein In-Situ): The N-alkylation is notoriously sluggish due to the poor leaving group ability of the chloride ion. The addition of Sodium Iodide (NaI) acts as a Finkelstein catalyst, generating 2-iodoethanol in situ. The iodide is a vastly superior leaving group, which accelerates the nucleophilic attack by the aniline and minimizes the formation of N,N-bis(2-hydroxyethyl) over-alkylation byproducts.

  • Acid Scavenging: Calcium carbonate (CaCO₃) is employed as a mild, heterogeneous base to neutralize the HCl generated during the reaction. Causality: If HCl is not scavenged, it protonates the 3-methoxyaniline starting material, converting it into an anilinium salt. This renders the amine non-nucleophilic and stalls the reaction entirely. Stronger bases (like NaOH) are avoided as they can trigger the undesired elimination of 2-chloroethanol to form volatile ethylene oxide.

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Synthesis of 2-(3-Methoxyphenylamino)ethanol
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methoxyaniline (10.0 g, 81.2 mmol) in anhydrous toluene (50 mL).

  • Catalyst & Base Addition: Add finely powdered CaCO₃ (8.9 g, 89.3 mmol) and NaI (1.2 g, 8.1 mmol, 10 mol%). Causality: Ensure the NaI is strictly anhydrous; moisture degrades the in situ Finkelstein intermediate and reduces catalytic turnover.

  • Alkylation: Add 2-chloroethanol (7.8 g, 97.4 mmol) dropwise over 15 minutes at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 110°C) for 18–24 hours under an inert nitrogen atmosphere.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3, UV detection). The reaction is deemed complete when the primary amine starting material (R_f ~0.62) is fully consumed, and the secondary amine product (R_f ~0.35) dominates the plate.

  • Workup: Cool the mixture to room temperature. Filter the inorganic salts (CaCO₃/CaCl₂) through a Celite pad, washing the pad with EtOAc (30 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude dark oil via silica gel column chromatography (gradient elution: Hexane to Hexane:EtOAc 1:1) to yield the pure product as a pale yellow oil.

Protocol B: Conversion to a Nitrogen Mustard Intermediate (Mesylation)
  • Preparation: Dissolve 2-(3-Methoxyphenylamino)ethanol (5.0 g, 29.9 mmol) in anhydrous dichloromethane (DCM, 40 mL). Add Triethylamine (TEA, 6.2 mL, 44.8 mmol).

  • Cooling: Chill the flask to 0°C in an ice-water bath. Causality: Mesylation is highly exothermic. Strict temperature control (<5°C) prevents the formation of undesired polymeric side products and avoids the degradation of the sulfonyl chloride.

  • Mesylation: Add Methanesulfonyl chloride (MsCl, 2.8 mL, 35.8 mmol) dropwise over 30 minutes to maintain the internal temperature.

  • Validation: Stir for 2 hours at 0°C. Quench a 0.1 mL aliquot in water/EtOAc and check via TLC. Complete disappearance of the alcohol spot indicates successful mesylation.

  • Workup: Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to neutralize and remove unreacted MsCl and TEA·HCl salts, followed by a brine wash (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting mesylate must be used immediately for subsequent chlorination (e.g., via LiCl substitution) to prevent spontaneous degradation.

G N1 Precursor Alcohol (R-NH-CH2CH2OH) N2 Mesylate Intermediate (R-NH-CH2CH2OMs) N1->N2 MsCl, Et3N 0°C N3 Nitrogen Mustard (R-NH-CH2CH2Cl) N2->N3 LiCl or NCS Substitution N4 Aziridinium Ion (Active Alkylator) N3->N4 Intramolecular Cyclization N5 DNA Cross-linking (Apoptosis) N4->N5 Target Binding

Mechanistic pathway from precursor alcohol to DNA-alkylating aziridinium ion.

Quantitative Data Presentation

Table 1: Physicochemical Properties of Key Intermediates

CompoundMolecular Weight ( g/mol )Physical StateTLC R_f (Hex:EtOAc 7:3)Key Application
3-Methoxyaniline 123.15Amber liquid0.62Starting Material
2-Chloroethanol 80.51Colorless liquidN/AAlkylating Agent
2-(3-Methoxyphenylamino)ethanol 167.21Pale yellow oil0.35Core Precursor
Mesylate Intermediate 245.29Viscous oil0.48Mustard Precursor

Table 2: Optimization of N-Alkylation Conditions

Base / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneNeat10048<20Severe stalling due to unneutralized HCl buildup.
TEAToluene1103645Moderate yield; competitive N,N-dialkylation observed.
CaCO₃ / NaI (10%)Toluene1101882Optimal; NaI accelerates reaction, CaCO₃ prevents side reactions.

References

  • Title: Discovery and Optimization of Novel Hydrogen Peroxide Activated Aromatic Nitrogen Mustard Derivatives as Highly Potent Anticancer Agents | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

  • Title: Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

  • Title: US8916553B2 - Sulfonamide compounds useful as CYP17 inhibitors | Source: Google Patents | URL

Sources

Method

Application Note: HPLC Method Development and Validation for 2-(3-Methoxyphenylamino)ethanol Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, API Impurity Profiling, and Organic Synthesis Executive Summary The accurate quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, API Impurity Profiling, and Organic Synthesis

Executive Summary

The accurate quantification of 2-(3-Methoxyphenylamino)ethanol —a secondary aromatic amine utilized as a critical intermediate in pharmaceutical and chemical synthesis—presents unique chromatographic challenges. Due to its basic secondary amine functionality, the compound is highly susceptible to severe peak tailing and poor recovery on traditional silica-based stationary phases.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging precise pH control and ion-pairing mechanisms, this protocol neutralizes detrimental secondary interactions, ensuring high theoretical plate counts, excellent peak symmetry, and reproducible quantification suitable for stringent drug development workflows.

Physicochemical Profiling & Method Rationale (The "Why")

To develop a reliable method, we must first analyze the analyte's physicochemical properties and establish the causality behind our chromatographic choices.

Analyte Profile:

  • Structure: Contains a secondary amine (aniline derivative), an electron-donating methoxy group, and a polar hydroxyethyl moiety.

  • pKa: ~4.8 – 5.2 (Conjugate acid of the secondary amine).

  • LogP: ~1.5 (Moderately hydrophobic).

The Challenge: Silanol-Induced Peak Tailing

Basic compounds, particularly secondary amines, frequently exhibit asymmetric, right-skewed peak tailing on silica-based RP-HPLC columns[1]. This occurs because the protonated amine undergoes secondary cation-exchange interactions with residual, negatively charged silanol groups (Si-O⁻) on the silica surface[2]. Operating at a near-neutral pH (pH 5.0–7.0) is highly detrimental, as the analyte exists in a state of partial ionization (near its pKa), leading to peak splitting and severe tailing[3].

The Solution: pH Control and Ion-Pairing

To engineer a self-validating and robust method, we employ a dual-action mobile phase strategy:

  • Low pH Suppression: By utilizing a mobile phase buffered below pH 3.0, we force the residual silanols (pKa ~3.5–4.5) into a fully protonated, neutral state (Si-OH), thereby eliminating their ion-exchange capacity[3][4]. Simultaneously, the secondary amine is >99% protonated.

  • TFA Ion-Pairing: We utilize 0.1% Trifluoroacetic Acid (TFA) as the acidic modifier. TFA is not merely a pH buffer; it acts as a hydrophobic ion-pairing agent. The trifluoroacetate anion pairs with the cationic amine, increasing its apparent hydrophobicity for better retention on the C18 column, while effectively masking any sterically hidden silanols[5][6].

Column Selection

To further guarantee peak symmetry, a high-purity (Type B) hybrid silica or densely end-capped C18 column is mandatory. End-capping physically blocks the analyte from accessing the underlying silica matrix[1].

Workflow Start Target Analyte: 2-(3-Methoxyphenylamino)ethanol PhysChem Physicochemical Profiling pKa ~5.0, LogP ~1.5 Secondary Amine Start->PhysChem pHDecision Select Mobile Phase pH (Avoid pH 4.0 - 6.0) PhysChem->pHDecision LowPH Low pH (2.0 - 3.0) Protonated State (Cationic) Use 0.1% TFA pHDecision->LowPH Preferred for MS/UV HighPH High pH (8.0 - 10.0) Neutral State Use NH4HCO3 pHDecision->HighPH Alternative ColumnLow End-capped C18 or Phenyl-Hexyl (Prevent Silanol Tailing) LowPH->ColumnLow ColumnHigh Hybrid Silica C18 (High pH Stable) HighPH->ColumnHigh Validation Method Optimization & Validation ColumnLow->Validation ColumnHigh->Validation

Fig 1: Decision tree for HPLC method development of secondary aromatic amines.

Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution, optimal retention factor ( k′ > 2), and high-throughput efficiency.

ParameterSpecification
Column End-capped C18 (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Elution Mode Gradient
Gradient Program 0-2 min: 10% B 2-10 min: 10% 60% B 10-12 min: 60% 90% B 12-15 min: 90% B 15.1-20 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Stabilizes mass transfer and reduces system backpressure)
Injection Volume 10 µL
Detection (UV/Vis) 210 nm (Primary aromatic absorbance) & 280 nm (Methoxy-aniline specific)

Step-by-Step Experimental Protocol

Mobile Phase Preparation

Self-Validation Check: Ensure all solvents are filtered and degassed to prevent baseline drift and pump cavitation.

  • Mobile Phase A: Measure 1000 mL of ultra-pure water (18.2 MΩ·cm) into a clean flask. Add exactly 1.0 mL of LC-MS grade TFA. Mix thoroughly and filter through a 0.22 µm PTFE or Nylon membrane.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade TFA. Mix thoroughly and filter through a 0.22 µm PTFE membrane.

Diluent and Sample Preparation

Causality Note: The sample diluent must closely match the initial gradient conditions to prevent solvent-mismatch peak distortion (fronting).

  • Diluent Preparation: Prepare a mixture of 90% HPLC Water and 10% Acetonitrile (v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(3-Methoxyphenylamino)ethanol reference standard into a 10 mL volumetric flask. Dissolve completely in 2 mL of Acetonitrile, then dilute to volume with the Diluent.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Vortex for 30 seconds.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter directly into an HPLC autosampler vial.

Instrument Setup & Execution
  • Purge all HPLC lines with the respective mobile phases for at least 5 minutes at 2.0 mL/min (column bypassed).

  • Connect the C18 column and equilibrate at initial conditions (10% B) at 1.0 mL/min for 20 column volumes (approx. 30 minutes) until a stable baseline is achieved.

  • Perform a blank injection (Diluent only) to confirm the absence of ghost peaks.

  • Inject the Working Solution in replicate (n=6) to evaluate System Suitability.

Retention Mechanism & System Suitability

The success of this method relies heavily on the precise molecular interactions dictated by the mobile phase additives. The diagram below illustrates how TFA acts as a protective shield against silanol interactions.

Mechanism cluster_Stationary Stationary Phase (C18) cluster_Mobile Mobile Phase (0.1% TFA) Analyte 2-(3-Methoxyphenylamino)ethanol (Protonated Amine) Hydrophobic Hydrophobic Interactions (Alkyl Chain) Analyte->Hydrophobic Primary Retention Silanol Residual Silanols (Si-O-) (Ion-Exchange Sites) Analyte->Silanol Secondary Interaction (Causes Tailing) TFA TFA Ion-Pairing (Masks Silanols) TFA->Analyte Ion-Pairs TFA->Silanol Blocks / Neutralizes

Fig 2: Dual mechanism of TFA in preventing silanol-induced peak tailing.

Expected System Suitability Results

To validate the method prior to routine analysis, the following system suitability criteria must be met. These parameters ensure the method is operating within the boundaries of a self-validating system.

ParameterExpected ResultAcceptance Criteria (USP)
Retention Time (RT) ~ 6.5 - 7.2 min± 2.0% RSD
Tailing Factor ( Tf​ ) 1.05 - 1.15 1.5 (Confirms silanol masking)
Theoretical Plates ( N ) > 12,000 5,000
Injection Precision (%RSD) 0.4% 2.0% (for n=6 injections)
Signal-to-Noise (S/N) > 150 (at 100 µg/mL) 10 (for LOQ establishment)

Sources

Application

Using 2-(3-Methoxyphenylamino)ethanol in high-throughput screening assays

An Application Guide for the High-Throughput Screening of 2-(3-Methoxyphenylamino)ethanol and its Analogs Abstract High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the High-Throughput Screening of 2-(3-Methoxyphenylamino)ethanol and its Analogs

Abstract

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] G protein-coupled receptors (GPCRs) are a primary focus of these efforts, as they represent the largest family of cell surface receptors and are the target of over 30% of FDA-approved drugs.[3][4] This application note provides a comprehensive framework for the high-throughput screening of 2-(3-Methoxyphenylamino)ethanol, a compound possessing a structural scaffold suggestive of adrenergic receptor modulation. We present detailed, validated protocols for a primary screening campaign using a cAMP-based assay, followed by essential secondary and counter-screening assays to confirm activity and eliminate artifacts. The methodologies are designed to be robust, scalable for automated platforms, and provide a clear path from initial hit identification to lead validation for researchers in pharmacology and drug development.

Introduction: Rationale for Screening 2-(3-Methoxyphenylamino)ethanol

The compound 2-(3-Methoxyphenylamino)ethanol belongs to the aryl amino alcohol class of molecules.[5] This structural motif is a well-established pharmacophore found in numerous ligands that target adrenergic receptors, a critical class of GPCRs that bind catecholamines like epinephrine and norepinephrine.[6][7] These receptors are integral to the sympathetic nervous system, regulating a multitude of physiological processes, including heart rate, blood pressure, and bronchodilation, making them prime targets for therapeutic intervention in cardiovascular and respiratory diseases.[6][8]

Given its structural similarity to known adrenergic agonists and antagonists, 2-(3-Methoxyphenylamino)ethanol is a compelling candidate for screening against this receptor family. This guide outlines a strategic HTS cascade designed to efficiently determine its biological activity, beginning with a broad screen against a key signaling pathway and progressing to more specific, targeted validation assays.

Table 1: Profile of 2-(3-Methoxyphenylamino)ethanol

PropertyValueSource
Molecular Formula C9H14N2O2[9]
Molecular Weight 182.22 g/mol [9]
Canonical SMILES COC1=C(C=CC(=C1)NCCO)N[9]
Putative Target Class G Protein-Coupled Receptors (GPCRs)Structural Analogy
Hypothesized Sub-Class Adrenergic ReceptorsStructural Analogy

Foundational Principles of the HTS Cascade

A successful HTS campaign is a multi-step process designed to minimize false positives and negatives while efficiently identifying true hits.[10] Our proposed cascade relies on this principle.

  • Primary Screen: A robust, cost-effective assay is used to screen a large library at a single concentration. The goal is to identify all potential "hits" with high sensitivity. For adrenergic receptors, which primarily signal via Gs or Gi proteins, measuring changes in cyclic AMP (cAMP) is a direct and reliable readout of receptor activation or inhibition.[11]

  • Secondary (Confirmatory) Assays: Hits from the primary screen are re-tested in a dose-response format to determine potency (EC50 or IC50). An orthogonal assay, which measures a different downstream signaling event (e.g., β-arrestin recruitment), is crucial to confirm that the observed activity is specific to the receptor and not an artifact of the primary assay's technology.[12]

  • Counter-Screens: These assays are essential to rule out non-specific activity. A cytotoxicity assay is the most critical counter-screen to ensure that the compound's effect in the primary assay is not simply due to cell death.[13]

Adrenergic Receptor Signaling Overview

Adrenergic receptors are canonically coupled to heterotrimeric G proteins. For the purpose of this guide, we focus on the β-adrenergic receptor pathway, which is coupled to the stimulatory G protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP.[14][15] cAMP then activates Protein Kinase A (PKA), leading to downstream cellular responses.[16] This mechanism is the basis for our primary assay selection.

Adrenergic_Signaling cluster_membrane Plasma Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Gαs activates cAMP cAMP (Second Messenger) AC->cAMP Converts Ligand Agonist (e.g., Epinephrine) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Response Phosphorylates Targets

Caption: Canonical β-adrenergic receptor signaling pathway.

Protocol 1: Primary HTS Assay - cAMP Accumulation

This protocol uses a homogenous, luminescence-based assay to measure changes in intracellular cAMP levels in a cell line stably expressing a target adrenergic receptor (e.g., β2-adrenergic receptor). It is designed for 384-well plates and can be adapted for automation.[17]

Materials
  • Cells: HEK293 or CHO cells stably expressing the human β2-adrenergic receptor.

  • Assay Medium: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Compound Plates: 384-well plates with 2-(3-Methoxyphenylamino)ethanol and other library compounds dissolved in DMSO.

  • Control Compounds: Isoproterenol (agonist, positive control), Propranolol (antagonist, negative control).

  • cAMP Assay Kit: A commercial time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based kit (e.g., Promega cAMP-Glo™, Cisbio HTRF® cAMP).

  • Reagents: DMSO, Trypsin-EDTA, PBS, Cell Culture Medium (e.g., DMEM with 10% FBS).

  • Equipment: 384-well microplates (white, solid bottom), automated liquid handler, plate reader capable of luminescence or TR-FRET detection.

Workflow Diagram

HTS_Workflow start Start prep_compounds 1. Prepare Compound Plates (Test compound, Controls in DMSO) start->prep_compounds dispense_compounds 2. Dispense Compounds (e.g., 50 nL) into 384-well assay plates prep_compounds->dispense_compounds dispense_cells 4. Dispense Cells into Plates (e.g., 10 µL/well) dispense_compounds->dispense_cells prep_cells 3. Harvest & Prepare Cells (Count and resuspend to desired density) prep_cells->dispense_cells incubate_stim 5. Incubate (e.g., 30 min at 37°C) Allows for receptor stimulation dispense_cells->incubate_stim add_reagent 6. Add cAMP Detection Reagent (Lysis buffer + Detection components) incubate_stim->add_reagent incubate_read 7. Incubate (e.g., 60 min at RT) Allows signal to develop add_reagent->incubate_read read_plate 8. Read Plate (Luminescence or TR-FRET) incubate_read->read_plate analyze_data 9. Analyze Data (Calculate Z', % activity) read_plate->analyze_data end End analyze_data->end

Caption: HTS workflow for the primary cAMP screen.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a stock solution of 2-(3-Methoxyphenylamino)ethanol in 100% DMSO (e.g., 10 mM).

    • Using an acoustic liquid handler, dispense 50 nL of the test compound stock into wells of a 384-well assay plate for a final screening concentration of 10 µM in a 50 µL assay volume.

    • Dispense controls into designated columns.

    Table 2: Example 384-Well Plate Layout

ColumnsContentPurpose
1-2 DMSO onlyNeutral Control (0% activity)
3-4 Isoproterenol (1 µM)Positive Control (100% activity)
5-46 Library Compounds (10 µM)Test Wells
47-48 Isoproterenol (1 µM)Positive Control (100% activity)
  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Resuspend cells in assay medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 200,000 cells/mL.

  • Assay Execution:

    • Add 25 µL of the cell suspension to each well of the compound-containing 384-well plate (yielding 5,000 cells/well).

    • Seal the plate and incubate for 30 minutes at 37°C to allow for receptor stimulation.

    • Equilibrate the plate and cAMP detection reagents to room temperature.

    • Following the kit manufacturer's instructions, add 25 µL of the cAMP detection reagent (which includes cell lysis agents) to each well.

    • Incubate for 60 minutes at room temperature in the dark to allow the signal to stabilize.

  • Data Acquisition:

    • Read the plate on a compatible plate reader. For a luminescent assay, record relative light units (RLU).

  • Data Analysis (Primary Screen):

    • Calculate the Z'-factor to validate assay quality. A Z' > 0.5 is considered excellent for HTS.[17]

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Normalize the data to controls:

      • % Activity = [(RLU_compound - Mean_neg) / (Mean_pos - Mean_neg)] * 100

    • A "hit" is defined as a compound that produces an activity level above a certain threshold (e.g., >50% for an agonist screen or < -50% for an antagonist screen).

Protocol 2: Secondary & Counter-Screening Assays

Hits identified in the primary screen must be subjected to further testing to confirm their activity and rule out non-specific effects.

A. Dose-Response Confirmation

Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) of the hit compound.

Methodology:

  • Create a 10-point, 3-fold serial dilution of 2-(3-Methoxyphenylamino)ethanol in DMSO, starting from a top concentration of 100 µM.

  • Repeat the cAMP assay protocol as described above using the serially diluted compound.

  • Plot the % Activity against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to derive the EC50/IC50 value.[18]

B. Orthogonal Assay: β-Arrestin Recruitment

Objective: To confirm receptor engagement via a G protein-independent pathway, thereby increasing confidence in the hit.

Rationale: Upon activation, GPCRs are phosphorylated by GRKs, which promotes the binding of β-arrestin proteins, leading to receptor desensitization and internalization.[19] This interaction can be measured in an HTS format.

Methodology Outline:

  • Assay System: Use a cell line engineered for a β-arrestin recruitment assay, such as one employing enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). In these systems, the receptor is tagged with one component of a reporter system and β-arrestin with the other.

  • Protocol: The protocol is similar to the primary screen. Cells are incubated with the test compound, and then the reporter signal (e.g., luminescence) is measured.

  • Analysis: A confirmed hit should elicit a dose-dependent response in this orthogonal assay.

C. Counter-Screen: Cell Viability Assay

Objective: To ensure that the observed activity in the primary screen is not a result of compound-induced cytotoxicity.

Rationale: Compounds that kill cells will cause a drop in ATP levels, which can interfere with luciferase-based primary assays and appear as false positive inhibitors.[13]

Methodology (ATP-Based Luminescence Assay):

  • Plate Setup: Seed the target cells (e.g., HEK293-β2AR) in a 384-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with 2-(3-Methoxyphenylamino)ethanol at the same concentration used in the primary screen (10 µM). Include a positive control for cytotoxicity (e.g., digitonin).

  • Incubation: Incubate for the same duration as the primary assay (e.g., 30-60 minutes).

  • Reagent Addition: Add a commercial ATP detection reagent (e.g., CellTiter-Glo®) that lyses the cells and provides the substrate for a luciferase reaction. The light output is proportional to the ATP concentration.[13]

  • Data Acquisition & Analysis: Read luminescence. A significant decrease in signal compared to the DMSO control indicates cytotoxicity. True hits should show no significant effect on cell viability.

Interpretation of Results

The combined data from the HTS cascade allows for a confident classification of 2-(3-Methoxyphenylamino)ethanol.

Table 3: Interpreting HTS Cascade Outcomes

cAMP Assayβ-Arrestin AssayCell Viability AssayInterpretation
Active (Dose-Response)Active (Dose-Response)Inactive Confirmed Hit: The compound is a likely modulator of the target receptor.
Active (Dose-Response)Inactive Inactive Potential Biased Ligand: The compound may selectively activate one pathway. Further investigation is needed.
Active Active or Inactive Active (Cytotoxic)False Positive: The observed activity is likely an artifact of cytotoxicity. The compound should be deprioritized.
Inactive N/A N/A Inactive Compound: The compound does not modulate the target receptor under these conditions.

Conclusion

This application note provides a robust, field-proven HTS cascade for characterizing the activity of 2-(3-Methoxyphenylamino)ethanol against adrenergic receptors. By employing a sensitive primary screen followed by rigorous orthogonal and counter-screening assays, researchers can efficiently identify and validate true biological modulators. This systematic approach ensures the trustworthiness of screening data and provides a solid foundation for subsequent hit-to-lead optimization efforts in the drug discovery pipeline.[20]

References

  • GPCR Signaling Assay Applications in High-Throughput Screening. ICE Bioscience.
  • α-Adrenergic Signaling. GeneGlobe - QIAGEN.
  • Advances in G protein-coupled receptor high-throughput screening. PubMed - NIH.
  • High-throughput assays for promiscuous inhibitors. PubMed - NIH.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications.
  • High-Throughput GPCR Assay Development. Agilent.
  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs.
  • Role of adrenergic receptor signalling in neuroimmune communication. PMC - NIH.
  • How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse.
  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
  • Adrenergic receptor - Wikipedia. Wikipedia.
  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PMC.
  • Luciferase Reporter Assay for Deciphering GPCR Pathways. Promega Corporation.
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Molecular Pathways: Beta-Adrenergic Signaling in Cancer. AACR Journals.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.
  • Structure-based discovery of β2-adrenergic receptor ligands. PNAS.
  • Adrenergic Receptors In Disease and Drug Discovery. Indigo Biosciences.
  • Ethanol, 2-[(4-amino-3-methoxyphenyl)amino]- 56331-41-0 wiki. Guidechem.
  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol | C9H13NO2 | CID 45091052. PubChem - NIH.
  • A brief review of high throughput screening in drug discovery process. Journal of Applied Pharmaceutical Science.
  • The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry.
  • High-Throughput Screening & Discovery. Southern Research.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.

Sources

Method

Application Note: Optimization of 2-(3-Methoxyphenylamino)ethanol Derivatization for High-Resolution GC-MS Analysis

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Researchers Methodology: Silylation via BSTFA + 1% TMCS with Electron Ionization (EI) GC-MS Introduction & Mechanistic Rationale The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Researchers Methodology: Silylation via BSTFA + 1% TMCS with Electron Ionization (EI) GC-MS

Introduction & Mechanistic Rationale

The compound 2-(3-Methoxyphenylamino)ethanol (C9H13NO2, MW: 167.20 g/mol ) is a critical structural motif in pharmaceutical synthesis and drug development. However, analyzing this native compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The molecule contains both a primary hydroxyl group (-OH) and a secondary amine group (-NH-) . These polar functional groups engage in strong intermolecular hydrogen bonding, leading to thermal instability, severe chromatographic peak tailing, and poor volatilization [1].

To overcome these limitations, chemical derivatization is mandatory. While acylation (e.g., using Trifluoroacetic anhydride, TFAA) is an option, silylation is the gold standard for this class of compounds due to its predictable MS fragmentation and high reaction efficiency [2].

The Causality of Reagent Selection

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) .

  • Why BSTFA? BSTFA is a highly volatile, powerful trimethylsilyl (TMS) donor that easily replaces the active hydrogen on the primary hydroxyl group.

  • Why 1% TMCS? The secondary amine in 2-(3-Methoxyphenylamino)ethanol is sterically hindered and exhibits lower nucleophilicity. BSTFA alone will result in incomplete derivatization (yielding a mixture of mono-TMS and di-TMS derivatives). TMCS acts as a critical acidic catalyst, lowering the activation energy required to silylate the hindered secondary amine, ensuring a quantitative 100% conversion to the di-TMS derivative [3].

ReactionLogic Native 2-(3-Methoxyphenylamino)ethanol (Active Hydrogens: -OH, -NH) OH_Group Primary -OH (High Nucleophilicity) Native->OH_Group NH_Group Secondary -NH- (Sterically Hindered) Native->NH_Group BSTFA BSTFA Reagent (Primary TMS Donor) OH_Group->BSTFA Rapid Silylation TMCS 1% TMCS (Reaction Catalyst) NH_Group->TMCS Requires Activation Derivative Di-TMS Derivative (Volatile & Stable) BSTFA->Derivative Quantitative Yield TMCS->BSTFA Synergistic Drive

Fig 1. Logical reaction pathway demonstrating the necessity of TMCS catalyst for secondary amines.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. By incorporating specific solvents and thermal controls, the methodology inherently prevents common derivatization failures such as moisture quenching or partial silylation.

Reagents & Materials
  • Analyte: 2-(3-Methoxyphenylamino)ethanol (Analytical Standard, >99% purity).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sealed glass ampoules to prevent moisture degradation).

  • Solvent: Anhydrous Pyridine (GC-MS grade, <0.005% H2O). Causality: Pyridine acts as an acid scavenger for the trifluoroacetamide byproduct and provides a basic environment that further drives the silylation of the amine.

  • Internal Standard (IS): Diphenylamine-d10 (or structurally similar stable-isotope labeled standard).

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of the sample extract (containing 10–50 µg/mL of the analyte and IS) into a 2 mL silanized glass GC vial.

  • Azeotropic Drying (Critical Control Point): Evaporate the sample to absolute dryness under a gentle stream of high-purity nitrogen (N2) at 35°C.

    • Causality: BSTFA is extremely moisture-sensitive. Even trace H2O will preferentially react with the reagent to form hexamethyldisiloxane (HMDSO), quenching the reaction and leaving the analyte under-derivatized [4].

  • Reagent Addition: In a moisture-free fume hood, add 50 µL of Anhydrous Pyridine followed immediately by 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds. Incubate in a dry block heater at 70°C for 30 minutes .

    • Causality: Room temperature is insufficient for secondary amine silylation. 70°C provides the thermodynamic energy required to overcome the steric hindrance of the 3-methoxyphenyl group.

  • Cooling & Analysis: Remove the vial, allow it to cool to room temperature (to prevent pressure blowouts during injection), and transfer to the GC autosampler.

GCMS_Workflow Start 1. Sample Aliquot Native Analyte Dry 2. Azeotropic Drying N2 Stream Start->Dry Remove H2O Reagent 3. Add BSTFA + 1% TMCS + Anhydrous Pyridine Dry->Reagent Anhydrous State Incubate 4. Thermal Incubation 70°C for 30 min Reagent->Incubate Silylation GCMS 5. GC-MS Injection Splitless Mode Incubate->GCMS Di-TMS Formed Data 6. Data Acquisition m/z 311, 208, 103 GCMS->Data EI Fragmentation

Fig 2. Step-by-step experimental workflow for the silylation and GC-MS analysis.

GC-MS Instrumental Parameters
  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium (High Purity), 1.0 mL/min constant flow.

  • Injection: 1.0 µL, Splitless mode (valve opens at 1.0 min), Inlet Temp: 250°C.

  • Oven Program: 100°C (hold 1 min) ➔ Ramp 15°C/min to 280°C ➔ Hold 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source Temp: 230°C. Scan Range: m/z 50–450.

Data Presentation & MS Fragmentation

Derivatization drastically alters the physicochemical properties of the analyte, replacing two active hydrogens with two TMS groups (adding 144 Da to the molecular weight).

Table 1: Derivatization Impact on Analyte Properties
PropertyNative 2-(3-Methoxyphenylamino)ethanolDi-TMS Derivative
Molecular Weight 167.20 g/mol 311.52 g/mol
Active Hydrogens 2 (-OH, -NH)0
GC Peak Shape Broad, severe tailingSharp, highly symmetrical
Thermal Stability Prone to degradation in inletHighly stable up to 300°C
Table 2: Diagnostic EI-MS Fragments (Di-TMS Derivative)

Understanding the fragmentation pathway is critical for definitive identification. The di-TMS derivative undergoes highly predictable alpha-cleavages directed by the nitrogen and oxygen atoms.

m/z ValueFragment Origin / Structural AssignmentRelative Abundance
311 Molecular Ion [M]⁺Low-Medium (5-10%)
296 [M - CH3]⁺ (Loss of methyl radical from a TMS group)Medium (15-30%)
208 [Ar-N(TMS)=CH2]⁺ (Alpha-cleavage at the nitrogen atom)Base Peak (100%)
103 [CH2=O-TMS]⁺ (Alpha-cleavage at the oxygen atom)High (60-80%)
73 [Si(CH3)3]⁺ (Trimethylsilyl cation)High (70-90%)

Note: The m/z 208 ion is exceptionally stable due to charge delocalization across the nitrogen and the aromatic ring, making it the ideal quantifier ion for Selected Ion Monitoring (SIM).

Self-Validating QA/QC Checkpoints

To ensure the trustworthiness of the analytical run, the following internal validation checks must be evaluated during data processing:

  • The Moisture Control Check (HMDSO Monitoring): Examine the early retention time window (approx. 2-3 minutes) for hexamethyldisiloxane (m/z 147). While a small peak is normal, a massive HMDSO peak coupled with low analyte response definitively indicates that the sample was not completely dry prior to derivatization.

  • The Reaction Completeness Check (Di-TMS vs. Mono-TMS): Extract ion chromatograms for m/z 311 (Di-TMS) and m/z 239 (Mono-TMS). A successful protocol will yield a Di-TMS to Mono-TMS ratio of >99:1 . If the mono-TMS peak exceeds 5% of the total area, the secondary amine was not fully derivatized. Corrective Action: Ensure the BSTFA reagent has not expired and increase incubation time to 45 minutes.

  • Reagent Blank Integrity: Always run a "Pyridine + BSTFA/TMCS" blank. Look for cyclic siloxane artifacts (m/z 207, 281, 355) which indicate GC column phase bleed or degraded reagent. These must not co-elute with the target m/z 208 quantifier ion.

References

  • Tsikas, D. "Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability." Molecules, 2021. URL:[Link]

  • Jackson, G. "13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography/combustion/isotope ratio mass spectrometry." Rapid Communications in Mass Spectrometry, 2013. URL:[Link]

Application

Application Note: Advanced Catalytic Amination Strategies for the Synthesis of 2-(3-Methoxyphenylamino)ethanol

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale The synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The synthesis of N-aryl amino alcohols, such as 2-(3-Methoxyphenylamino)ethanol, is a critical transformation in medicinal chemistry. These motifs serve as foundational building blocks for various active pharmaceutical ingredients (APIs), including β -adrenergic blockers and bioactive heterocycles.

Historically, the synthesis of this compound relied on the uncatalyzed SN2 alkylation of 3-methoxyaniline with 2-chloroethanol or ethylene oxide. However, these classical methods are plagued by poor atom economy, the generation of stoichiometric toxic waste, and a high propensity for over-alkylation (yielding tertiary amines). To meet modern pharmaceutical manufacturing standards, transition-metal-catalyzed amination has become the gold standard.

This application note details two distinct, field-proven catalytic methodologies:

  • The Borrowing Hydrogen (Hydrogen Autotransfer) Pathway: A highly atom-economical, green chemistry approach utilizing ethylene glycol and 3-methoxyaniline[1, 2].

  • The Buchwald-Hartwig Cross-Coupling Pathway: A highly robust, sterically controlled approach utilizing 3-bromoanisole and ethanolamine [4, 5].

Comparative Strategy Analysis

Selecting the appropriate synthetic route depends on the specific constraints of the manufacturing environment (e.g., reagent cost, waste tolerance, and scale). The table below summarizes the quantitative and qualitative data comparing both catalytic strategies.

ParameterMethod A: Borrowing Hydrogen (BH)Method B: Buchwald-Hartwig (B-H)
Catalyst System [Ru( p -cymene)Cl₂]₂ / DPEphosPd₂(dba)₃ / BrettPhos
Electrophile Ethylene Glycol (Aliphatic Diol)3-Bromoanisole (Aryl Halide)
Nucleophile 3-Methoxyaniline (Aryl Amine)Ethanolamine (Aliphatic Amine)
Byproducts H₂O (Highly Green)NaBr, t -BuOH
Atom Economy ~91%~65%
Primary Challenge Suppressing bis-alkylation of the diolStrict anhydrous/anaerobic requirements
Cost Profile Low (Inexpensive reagents)High (Expensive Pd and Ligand)

Method A: Borrowing Hydrogen (Hydrogen Autotransfer) N-Alkylation

Causality & Mechanistic Insights

The Borrowing Hydrogen (BH) methodology is an elegant redox-neutral process. Ruthenium(II) complexes effectively catalyze the dehydrogenation of ethylene glycol to glycolaldehyde. This intermediate is highly reactive and immediately condenses with 3-methoxyaniline to form an imine/hemiaminal. The same Ru-hydride species generated in the first step then "returns" the hydrogen, reducing the imine to the final secondary amine [3].

Experimental Causality: Ethylene glycol is notoriously challenging in BH reactions due to its tendency to form stable chelates with the metal center or undergo double-functionalization [3]. To circumvent this, ethylene glycol is used in a 5-fold stoichiometric excess, driving the equilibrium toward mono-alkylation and acting as a co-solvent.

BH_Pathway EG Ethylene Glycol Ru1 [Ru] Dehydrogenation (-H₂) EG->Ru1 Ald Glycolaldehyde Intermediate Ru1->Ald Amine 3-Methoxyaniline Condensation Ald->Amine -H₂O Imine Imine / Hemiaminal Intermediate Amine->Imine Ru2 [Ru] Hydrogenation (+H₂) Imine->Ru2 Product 2-(3-Methoxyphenylamino)ethanol Ru2->Product

Figure 1: Ru-catalyzed Borrowing Hydrogen mechanism for the N-alkylation of 3-methoxyaniline.

Self-Validating Protocol: Borrowing Hydrogen

Scale: 10 mmol

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add[Ru( p -cymene)Cl₂]₂ (153 mg, 2.5 mol%), DPEphos (269 mg, 5 mol%), and K₂CO₃ (138 mg, 10 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Argon (repeat 3x). Causality: The Ru(II)-hydride intermediate is highly susceptible to aerobic oxidation, which will prematurely terminate the catalytic cycle.

  • Reagent Addition: Under a positive flow of Argon, inject 3-Methoxyaniline (1.23 g, 10 mmol), anhydrous Ethylene Glycol (3.10 g, 50 mmol), and anhydrous Toluene (10 mL).

  • Reaction Execution: Seal the flask and heat to 120 °C in a pre-heated oil bath for 24 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Withdraw a 50 μ L aliquot at t=4 hours. Dilute in MeCN and analyze via LC-MS.

    • Validation Checkpoint: You must observe the transient imine intermediate ( m/z 166.08). If absent, catalyst poisoning (likely O₂) has occurred, and the batch should be aborted.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash with distilled water (3 x 20 mL) to remove excess ethylene glycol and K₂CO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 7:3 to 1:1 gradient).

Method B: Buchwald-Hartwig Cross-Coupling

Causality & Mechanistic Insights

When coupling primary aliphatic amines (ethanolamine) with aryl halides (3-bromoanisole), the primary modes of failure are β -hydride elimination (yielding imines/aldehydes) and bis-arylation (yielding tertiary amines).

Experimental Causality: To prevent these side reactions, the bulky, electron-rich biaryl phosphine ligand BrettPhos is employed. The extreme steric bulk of BrettPhos accelerates the reductive elimination step of the catalytic cycle so rapidly that β -hydride elimination cannot compete, ensuring high yields of the mono-arylated product[4]. NaO t Bu is selected as the base because its pKa is sufficient to deprotonate the Pd-coordinated amine complex.

BHA_Pathway Pd0 Pd(0)-BrettPhos Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + ArBr ArBr 3-Bromoanisole ArBr->OA Amido Pd(II) Amido Complex OA->Amido + Amine Amine Ethanolamine Coordination Amine->Amido Base Base Deprotonation (NaOtBu) Base->Amido -HBr RE Reductive Elimination Amido->RE RE->Pd0 Catalyst Regeneration Product 2-(3-Methoxyphenylamino)ethanol RE->Product

Figure 2: Pd-catalyzed Buchwald-Hartwig cross-coupling cycle for 3-bromoanisole and ethanolamine.

Self-Validating Protocol: Buchwald-Hartwig Amination

Scale: 10 mmol

  • Preparation (Glovebox Recommended): To an oven-dried Schlenk tube, add Pd₂(dba)₃ (91.5 mg, 1 mol%), BrettPhos (134 mg, 2.5 mol%), and NaO t Bu (1.15 g, 12 mmol).

  • Reagent Addition: Outside the glovebox, under Argon, add 3-Bromoanisole (1.87 g, 10 mmol), Ethanolamine (0.73 g, 12 mmol), and anhydrous 1,4-Dioxane (15 mL).

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Visual Checkpoint: Upon reaching 90 °C, the solution should transition from dark purple/red (unactivated Pd₂(dba)₃) to a pale yellow/orange homogeneous solution. Failure to observe this color change indicates failed ligand coordination or ligand oxidation.

    • TLC Checkpoint: At t=12 hours, check via TLC (Hexane:EtOAc 1:1). The 3-bromoanisole spot (Rf ~0.8, UV active) must be completely consumed.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂ (30 mL), and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, CH₂Cl₂:MeOH 95:5).

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized 2-(3-Methoxyphenylamino)ethanol, the following analytical benchmarks must be met:

  • LC-MS (ESI+): Calculated for C₉H₁₃NO₂[M+H]⁺: 168.10; Found: 168.10.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.08 (t, J = 8.1 Hz, 1H, Ar-H), 6.32 (dd, J = 8.1, 2.2 Hz, 1H, Ar-H), 6.25 (m, 2H, Ar-H), 3.80 (t, J = 5.2 Hz, 2H, CH₂-O), 3.78 (s, 3H, OCH₃), 3.25 (t, J = 5.2 Hz, 2H, CH₂-N), 3.05 (br s, 2H, NH/OH).

  • Validation Note: The presence of a triplet at ~3.25 ppm integrating to exactly 2 protons confirms mono-alkylation. A complex multiplet or integration of 4 protons in this region indicates failure to suppress the bis-alkylation byproduct.

References

  • Benzimidazol-2-ylidene ruthenium complexes for C–N bond formation through alcohol dehydrogenation. National Institutes of Health (PMC). 1

  • Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Royal Society of Chemistry. 2

  • A Survey of the Borrowing Hydrogen Approach to the Synthesis of some Pharmaceutically Relevant Intermediates. ACS Organic Process Research & Development. 3

  • Synthesis, characterization, and microwave-assisted catalytic activity in Heck, Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. ResearchGate. 4

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles. National Institutes of Health (PMC). 5

Sources

Method

Preparation of 2-(3-Methoxyphenylamino)ethanol standard stock solutions

Application Note: Preparation and Validation of 2-(3-Methoxyphenylamino)ethanol Standard Stock Solutions Introduction & Scope 2-(3-Methoxyphenylamino)ethanol is a highly versatile organic building block. As an N-arylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of 2-(3-Methoxyphenylamino)ethanol Standard Stock Solutions

Introduction & Scope

2-(3-Methoxyphenylamino)ethanol is a highly versatile organic building block. As an N-arylaminoethanol derivative, it features both a secondary amine and a primary hydroxyl group, making it a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), fine chemicals, and functional dyes[1]. Because of its dual functionality and electron-rich aromatic ring, careful handling is required to prevent oxidative degradation.

This application note provides a comprehensive, self-validating protocol for the preparation of standard stock solutions of 2-(3-Methoxyphenylamino)ethanol. We detail two distinct workflows: a DMSO-based protocol for in vitro biological screening, and a Methanol-based protocol for analytical chromatography (LC-MS/HPLC). The methodologies align with the FDA's Bioanalytical Method Validation Guidance, which mandates that the integrity, stability, and homogeneity of reference standard solutions must be rigorously controlled and documented to ensure reproducible and defensible data.

Physicochemical Properties & Solubility Profile

Understanding the physicochemical properties of the analyte is the first step in designing a robust stock solution protocol. The presence of the methoxy group enhances solubility in organic solvents but increases susceptibility to photo-oxidation.

Table 1: Physicochemical Properties of 2-(3-Methoxyphenylamino)ethanol

PropertyValue / Description
Chemical Name 2-(3-Methoxyphenylamino)ethanol
Synonyms N-(2-Hydroxyethyl)-m-anisidine; 2-(m-Anisidino)ethanol
Molecular Formula C9H13NO2
Molecular Weight 167.21 g/mol
Appearance Viscous pale-yellow liquid to low-melting solid (darkens upon oxidation)
Primary Solvents DMSO, Methanol, Acetonitrile, Ethanol (Solubility > 50 mg/mL)
Aqueous Solubility Limited; requires organic co-solvents for homogeneous dispersion
Storage Conditions -20°C, protected from light, under inert atmosphere (Argon/N2)

Experimental Workflow

The following diagram illustrates the critical path from solid compound handling to analytical quality control.

Workflow cluster_stocks Primary Stock Preparation Solid 2-(3-Methoxyphenylamino)ethanol (Equilibrate to RT) Weighing Analytical Weighing (Class A Balance) Solid->Weighing DMSO Protocol A: 100 mM in Anhydrous DMSO Weighing->DMSO Bioassays MeOH Protocol B: 1 mg/mL in LC-MS Methanol Weighing->MeOH Analytical Aliquoting Aliquoting & Purging (Argon / Amber Vials) DMSO->Aliquoting MeOH->Aliquoting Storage Long-Term Storage (-20°C) Aliquoting->Storage QC Analytical QC (LC-MS / HPLC-UV) Storage->QC Stability Validation

Workflow for the preparation, storage, and analytical validation of standard stock solutions.

Detailed Methodologies

Protocol A: Preparation of 100 mM Primary Stock in DMSO (For Biological Assays) Causality & Rationale: Dimethyl sulfoxide (DMSO) is the universal solvent for in vitro screening due to its ability to dissolve a wide range of polar and non-polar compounds. We specify anhydrous DMSO because the introduction of water can accelerate the chemical degradation of the stock and cause the hydrophobic compound to precipitate prematurely when later diluted into aqueous assay buffers.

Step-by-Step Procedure:

  • Equilibration: Remove the sealed vial of 2-(3-Methoxyphenylamino)ethanol from cold storage (-20°C) and place it in a desiccator at room temperature (RT) for at least 30 minutes. Crucial: Opening a cold vial causes atmospheric moisture condensation, which alters the compound's true mass and introduces water into the anhydrous stock.

  • Weighing: Using a calibrated analytical balance (readability 0.01 mg), accurately weigh 16.72 mg of the compound into a sterile, low-bind microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the tube.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If the compound presents as a viscous oil and resists immediate dissolution, sonicate the tube in a room-temperature water bath for 2 minutes until a completely clear, homogeneous solution is achieved.

  • Aliquoting: To avoid repeated freeze-thaw cycles—which compromise structural integrity—divide the 100 mM stock into 50 µL single-use aliquots using amber-colored tubes.

  • Inert Gas Overlay: Gently purge the headspace of each tube with a stream of Argon or Nitrogen gas before sealing. This displaces oxygen and prevents the oxidative degradation of the secondary amine[1].

  • Storage: Store the aliquots immediately at -20°C or -80°C.

Protocol B: Preparation of 1.0 mg/mL Analytical Standard in Methanol (For LC-MS/HPLC) Causality & Rationale: For analytical chromatography, DMSO is generally avoided as a primary stock solvent because its high viscosity and high boiling point can cause severe ionization suppression in mass spectrometry (MS) and broad solvent peaks in UV detection. Methanol is highly compatible with reverse-phase mobile phases and ensures sharp peak shapes.

Step-by-Step Procedure:

  • Weighing: Following the same equilibration precautions as above, weigh exactly 10.0 mg of 2-(3-Methoxyphenylamino)ethanol.

  • Transfer & Dissolution: Transfer the weighed material quantitatively into a 10 mL Class A volumetric flask. Add approximately 7 mL of LC-MS grade Methanol.

  • Sonication: Sonicate the flask for 1 minute to ensure complete dissolution.

  • Volume Adjustment: Allow the solution to return to room temperature (sonication generates heat, which expands the solvent). Carefully add LC-MS grade Methanol dropwise until the meniscus rests exactly on the 10 mL calibration mark.

  • Mixing & Aliquoting: Stopper the flask and invert 10 times to ensure uniform concentration. Transfer the solution into amber glass HPLC vials with PTFE-lined septa.

  • Storage: Purge the headspace with Argon and store at -20°C.

Storage, Stability, and Handling Considerations

The chemical architecture of 2-(3-Methoxyphenylamino)ethanol includes an electron-donating methoxy group on an aniline ring. This makes the molecule highly susceptible to auto-oxidation, typically resulting in the formation of dark-colored quinone-imine byproducts.

  • Light Protection: Always use amber vials or wrap clear tubes in aluminum foil. Photolytic degradation is a common failure mode for aniline derivatives.

  • Temperature & Oxygen: Long-term storage must be at -20°C under an inert atmosphere.

  • Stability Testing: In accordance with FDA Bioanalytical Method Validation guidelines, the stability of the analyte in the stock solution must be empirically proven[2]. We recommend conducting a short-term benchtop stability test (e.g., leaving the stock at RT for 6 hours) and a long-term stability test (evaluating the stock after 30 days at -20°C against a freshly prepared standard).

Analytical Validation (Quality Control)

To establish the trustworthiness of the prepared stock, it must be validated as a self-contained system.

  • Dilution: Dilute an aliquot of the Methanol stock to a working concentration of 10 µg/mL using the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Analysis: Inject the sample into an LC-MS or HPLC-UV system.

  • Acceptance Criteria:

    • Purity: The chromatogram must display a single dominant peak (representing >98% of the total peak area) at the expected retention time.

    • Identity: For LC-MS, the mass spectrometer operating in positive electrospray ionization (ESI+) mode should confirm the presence of the protonated molecular ion [M+H]+ at m/z≈168.1 .

    • Concentration: The calculated concentration, determined against an independent calibration curve, must fall within ±5% of the nominal concentration.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, May 2018. URL:[Link]

Sources

Application

Application Notes and Protocols for the Development of In Vivo Dosing Regimens for 2-(3-Methoxyphenylamino)ethanol

For: Researchers, scientists, and drug development professionals. Introduction: Contextualizing 2-(3-Methoxyphenylamino)ethanol 2-(3-Methoxyphenylamino)ethanol is an aromatic amino alcohol. This class of compounds is of...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Contextualizing 2-(3-Methoxyphenylamino)ethanol

2-(3-Methoxyphenylamino)ethanol is an aromatic amino alcohol. This class of compounds is of significant interest in medicinal chemistry due to their versatile structures and presence in numerous biologically active molecules.[1] Derivatives of structurally related compounds, such as 2-methoxyphenols, have demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties.[2][3] Given this context, establishing a robust and reproducible in vivo dosing protocol is a foundational step to explore the potential therapeutic efficacy and safety profile of 2-(3-Methoxyphenylamino)ethanol.

The following guide provides a comprehensive framework for developing such a protocol. As there is limited specific preclinical data for this novel compound, this document is structured as a developmental roadmap. It begins with essential pre-formulation and in vitro characterization, progresses to a detailed protocol for an in vivo dose-ranging study, and concludes with guidance on data interpretation for subsequent pharmacokinetic (PK) and pharmacodynamic (PD) studies.[4][5]

Part 1: Foundational Characterization & Pre-formulation Studies

The success of any in vivo study hinges on a thorough understanding of the test article's fundamental properties.[6] This initial phase is critical for developing a stable and administrable formulation and for making an informed estimation of the starting dose.

Physicochemical Profiling

Before any biological testing, a core set of physicochemical properties must be determined. This data directly informs formulation strategy.[7]

PropertySignificance for In Vivo StudiesTarget Value/Information
Aqueous Solubility Determines if a simple aqueous solution is feasible or if a more complex vehicle (e.g., suspension, co-solvent) is required.Quantify in mg/mL at various pH levels (e.g., 4.5, 7.4) to simulate physiological conditions.
pKa Predicts the ionization state of the compound at physiological pH, which affects absorption and distribution.Determine experimentally.
LogP / LogD Indicates the lipophilicity of the compound, influencing its ability to cross biological membranes and predicting potential for oral absorption.Determine experimentally or use validated in silico models.
Melting Point & Physical Form Provides information on the compound's purity and solid-state stability (crystalline vs. amorphous), which can affect dissolution rates.[6]Measured via Differential Scanning Calorimetry (DSC).
Chemical Stability Ensures the compound does not degrade in the chosen vehicle under storage and study conditions.Test stability in candidate vehicles over time at relevant temperatures (e.g., 4°C, room temp).
In Vitro Cytotoxicity Assessment: The First Biological Checkpoint

An initial in vitro cytotoxicity assay is an indispensable, cost-effective method to estimate the compound's intrinsic cellular toxicity.[8] The data, particularly the IC₅₀ (half-maximal inhibitory concentration), serves as a crucial guide for selecting a safe starting dose for the first animal studies, minimizing the risk of acute, lethal toxicity.[9] The MTT assay is a widely used standard for this purpose.[10]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or a target-relevant cancer cell line) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(3-Methoxyphenylamino)ethanol in the cell culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[11]

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Formulation Development for Animal Dosing

The primary goal for initial preclinical studies is to ensure maximal and consistent exposure to the test compound.[12][13] For this reason, a liquid formulation is typically preferred.

  • Solutions: If the compound's solubility is adequate for the required dose range, a simple aqueous solution (e.g., in saline or PBS) is ideal. Co-solvents like PEG-400, DMSO, or ethanol can be used, but their potential toxicity in the chosen animal model must be considered.

  • Suspensions: For poorly soluble compounds, a micronized suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in water is a common alternative.[6]

The final formulation must be validated for stability and homogeneity to ensure each animal receives the intended dose.

G cluster_0 Phase 1: Pre-Formulation & In Vitro cluster_1 Phase 2: In Vivo Dose-Ranging Study cluster_2 Phase 3: Definitive Studies A Compound Synthesis & Purification B Physicochemical Characterization (Solubility, pKa, LogP) A->B C In Vitro Cytotoxicity (e.g., MTT Assay) A->C D Formulation Development (Vehicle Selection) B->D C->D E IACUC Protocol Approval D->E F Dose-Ranging Study (e.g., OECD 423/425) E->F G Data Analysis: Determine MTD & NOAEL F->G H Pharmacokinetic (PK) Studies G->H I Pharmacodynamic (PD)/ Efficacy Studies G->I

Caption: Preclinical development workflow for a novel compound.

Part 2: Protocol for an In Vivo Acute Toxicity and Dose-Ranging Study

This phase aims to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL) of 2-(3-Methoxyphenylamino)ethanol.[14] The data generated are essential for selecting dose levels for subsequent, more complex studies.[15]

Ethical Considerations and Animal Model Selection

All animal procedures must be conducted in accordance with institutional and national guidelines (e.g., CCAC, IACUC) and approved by an ethics committee.[16] The principles of the 3Rs (Replacement, Reduction, Refinement) should be applied.

  • Species: Laboratory mice (e.g., C57BL/6 or BALB/c strains) or rats (e.g., Sprague-Dawley) are standard for initial toxicity studies due to their well-characterized biology and handling feasibility.[17][18]

  • Health Status: Use healthy, young adult animals from a reputable vendor.

  • Acclimatization: Animals should be acclimated to the housing facility for at least 5-7 days before the start of the experiment.

  • Housing: House animals in a controlled environment (temperature, humidity, light/dark cycle) with free access to standard chow and water.

Study Design: Acute Toxic Class Method (Based on OECD Guideline 423)

The Acute Toxic Class Method is an efficient way to estimate acute toxicity with a reduced number of animals.[19][20] It involves a stepwise procedure with a small group of animals per step.

Example Dose-Ranging Study Design

GroupTreatmentDose Level (mg/kg)RouteNo. of Animals (per sex)
1Vehicle Control0PO or IP3-5
22-(3-Methoxyphenylamino)ethanolLow Dose (e.g., 50)PO or IP3-5
32-(3-Methoxyphenylamino)ethanolMid Dose (e.g., 200)PO or IP3-5
42-(3-Methoxyphenylamino)ethanolHigh Dose (e.g., 500)PO or IP3-5
52-(3-Methoxyphenylamino)ethanolLimit Dose (e.g., 2000)PO or IP3-5

Note: Starting doses are hypothetical and should be informed by in vitro data or literature on analogous compounds. A limit test at 2000 mg/kg is often performed first; if no mortality is observed, the compound may be classified as having low acute toxicity.[21]

Step-by-Step Administration Protocols

The choice between oral (PO) and intraperitoneal (IP) administration depends on the compound's properties and the study's objective. Oral gavage simulates a common clinical route, while IP injection bypasses first-pass metabolism, often leading to higher systemic exposure.[7]

Protocol: Oral Gavage (PO) in Mice/Rats

  • Animal Preparation: Weigh the animal immediately before dosing to calculate the exact volume. Animals should be fasted for a few hours prior to dosing to ensure stomach emptying, but water should be available.[1]

  • Dose Calculation: Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL). The maximum recommended volume is typically 10 mL/kg.[22]

  • Restraint: Restrain the animal firmly but gently, ensuring the head and body are aligned vertically to create a straight path to the esophagus.[23]

  • Gavage Needle Insertion: Select an appropriately sized, ball-tipped gavage needle.[24] Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth. The animal should swallow the tube as it enters the esophagus. Do not force the needle. [25]

  • Administration: Once the pre-measured depth is reached, dispense the substance slowly and smoothly.

  • Withdrawal & Monitoring: Remove the needle gently and return the animal to its cage. Monitor immediately for any signs of distress or mis-dosing (e.g., fluid from the nose).[26]

Protocol: Intraperitoneal (IP) Injection in Mice

  • Animal Preparation: Weigh the animal for accurate dose calculation.

  • Dose Calculation: The maximum recommended injection volume for mice is 10 mL/kg.[16]

  • Restraint: Scruff the mouse to immobilize it and turn it to expose the ventral side. Tilt the head downwards to move the abdominal organs forward.[27]

  • Injection Site: The preferred site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and major organs.[28]

  • Needle Insertion: Use an appropriate gauge needle (e.g., 25-27G). Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity.[3]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood, urine) is aspirated. If aspiration occurs, withdraw and use a new sterile needle and syringe at a slightly different location.

  • Injection: Inject the substance smoothly.

  • Withdrawal & Monitoring: Remove the needle and return the animal to its cage, observing for any immediate adverse reactions.

G A Weigh Animal B Calculate Dose Volume (mg/kg -> mL) A->B C Prepare Dosing Syringe B->C D Restrain Animal Appropriately (Vertical for PO, Dorsal for IP) C->D E Insert Needle/Tube (PO: Esophagus, IP: Peritoneum) D->E F Administer Compound (Slow & Smooth) E->F G Withdraw Needle/Tube F->G H Return to Cage G->H I Monitor for Adverse Effects H->I

Caption: General workflow for in vivo compound administration.

Post-Dosing Monitoring & Data Collection

Systematic observation is critical for identifying signs of toxicity.[29]

  • Frequency: Observe animals continuously for the first 30 minutes post-dosing, then at 1, 4, and 24 hours, and at least once daily for 14 days.[1]

  • Clinical Signs: Record any changes from normal. Use a checklist for consistency.

Table: Clinical Observation Checklist

CategorySigns to MonitorScore (0=Normal, 1=Mild, 2=Moderate, 3=Severe)
General Appearance Hunched posture, Piloerection (rough fur), Lethargy, Dehydration
Behavior Decreased/Increased activity, Abnormal gait (ataxia), Tremors, Convulsions[30][31]
Respiration Changes in rate or effort, Labored breathing[32]
Other Diarrhea, Changes in eye appearance (e.g., half-closed), Salivation[33]
  • Body Weight: Record body weight just before dosing and daily thereafter. Significant weight loss (>15-20%) is a key indicator of toxicity and may trigger a humane endpoint.

  • Necropsy: At the end of the 14-day observation period, all surviving animals should be humanely euthanized. A gross necropsy should be performed on all animals (including those that died during the study) to examine organs for any visible abnormalities.

Part 3: Data Interpretation and Next Steps

The results of the dose-ranging study will guide the entire subsequent preclinical program.

  • Determining the MTD: The MTD is the highest dose that does not cause unacceptable toxicity (e.g., >10% body weight loss, significant clinical signs) or mortality.[34]

  • Determining the NOAEL: The NOAEL is the highest dose at which no adverse effects related to the test compound are observed.

  • Dose Selection for Future Studies: Based on the MTD and NOAEL, a range of 3-4 dose levels can be selected for definitive efficacy studies. These studies will aim to establish a dose-response relationship for the compound's intended biological effect. The pharmacokinetic profile of the compound at these doses should also be determined to link exposure levels with efficacy and safety findings.[35]

By following this structured, evidence-based approach, researchers can confidently and ethically establish a robust in vivo dosing protocol for 2-(3-Methoxyphenylamino)ethanol, paving the way for a thorough evaluation of its pharmacological potential.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(3-Methoxyphenylamino)ethanol Precipitation in Aqueous Media

Welcome to the Application Scientist Support Center. As modern drug discovery pipelines increasingly grapple with poorly water-soluble new chemical entities (NCEs)—which currently comprise 40% to 70% of developmental pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As modern drug discovery pipelines increasingly grapple with poorly water-soluble new chemical entities (NCEs)—which currently comprise 40% to 70% of developmental pipelines[1]—troubleshooting aqueous precipitation is a critical daily operation.

2-(3-Methoxyphenylamino)ethanol presents a classic amphiphilic challenge. Its polar secondary amine and primary alcohol fight against the dominant hydrophobic bulk of its methoxy-substituted aromatic ring. This guide provides field-proven, mechanistically grounded solutions to stabilize this compound in your assays, ensuring robust and reproducible data.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Precipitation Observed in Aqueous Media CheckPH Check Buffer pH Start->CheckPH IsBasic pH > pKa (Neutral/Basic)? CheckPH->IsBasic AdjustPH Lower pH (Acidify) to Protonate Amine IsBasic->AdjustPH Yes (Free Base) CheckCoSolvent Evaluate Co-solvents (e.g., DMSO, PEG400) IsBasic->CheckCoSolvent No (Acidic) AdjustPH->CheckCoSolvent Still Insoluble Success Stable Aqueous Solution (Validated by DLS) AdjustPH->Success Solubilized AddSurfactant Add Surfactant (e.g., Tween-80) CheckCoSolvent->AddSurfactant Insufficient CheckCoSolvent->Success Solubilized AddSurfactant->Success

Logical workflow for troubleshooting 2-(3-Methoxyphenylamino)ethanol precipitation.

Section 1: Core Causality & Physicochemical Properties

Q1: Why does 2-(3-Methoxyphenylamino)ethanol instantly precipitate when diluted from a DMSO stock into my neutral assay buffer? A1: You are observing a "solvent-shift" precipitation, which represents a failure of kinetic solubility[2]. In 100% DMSO, the compound is fully solvated. When introduced to an aqueous buffer at pH 7.4, the secondary amine remains unprotonated (existing as a free base). The hydrophobic benzene ring disrupts the hydrogen-bonded network of the surrounding water molecules[3]. Because it is thermodynamically unfavorable for water to accommodate this hydrophobic bulk, the compound molecules self-associate and precipitate out of solution to minimize their exposed surface area.

Q2: How does the molecular structure dictate its solubility limits? A2: The solubility of this molecule is governed by the delicate balance between its nonpolar benzene ring and its polar functional groups. To effectively troubleshoot, we must quantify these properties and address them systematically.

Table 1: Physicochemical Profile & Solubilization Impact

Structural FeatureEstimated PropertyImpact on Aqueous SolubilityTroubleshooting Strategy
Aromatic Ring LogP: ~1.5 - 2.0Drives hydrophobic collapse and aggregation in water.Use surfactants (e.g., Tween-80) for micellar encapsulation.
Secondary Amine pKa: ~4.5 - 5.0Uncharged at pH 7.4; protonated at pH < 4.0.Lower buffer pH to form a highly soluble anilinium cation.
Methoxy Group Ether LinkageWeak hydrogen bond acceptor; insufficient for solvation alone.Utilize co-solvents (DMSO/EtOH) to lower dielectric constant.
Primary Alcohol -OH GroupStrong hydrogen bond donor/acceptor.Synergizes with aqueous media but cannot overcome ring hydrophobicity.
Section 2: pH-Dependent Solubilization

Q3: Can I solve this precipitation simply by adjusting the pH? A3: Yes, provided your downstream assay tolerates acidic conditions. The secondary amine in 2-(3-Methoxyphenylamino)ethanol behaves similarly to aniline. In acidic conditions (pH below its pKa), the amino group is protonated to form an anilinium-like cation[4]. This formal positive charge enables strong ion-dipole interactions with water, significantly increasing thermodynamic solubility. At neutral or basic pH, it reverts to the poorly soluble free base.

Protocol 1: pH-Modulated Solubilization and Nephelometric Validation

This protocol establishes a self-validating system to confirm true solvation rather than mere visual clarity.

  • Stock Preparation: Dissolve 2-(3-Methoxyphenylamino)ethanol in 100% analytical-grade DMSO to a concentration of 10 mM.

  • Buffer Preparation: Prepare two 50 mM buffers: a Citrate buffer at pH 3.5 (Test) and a Phosphate buffer at pH 7.4 (Control). Filter both through a 0.22 µm membrane.

  • Solvent Shift: Spike 1 µL of the 10 mM stock into 99 µL of each buffer in a 96-well plate (Final: 1% DMSO, 100 µM compound).

  • Incubation: Agitate the plate at 300 rpm for 2 hours at 25°C to allow equilibrium.

  • Validation (Nephelometry): Read the plate using a nephelometric plate reader (measuring light scattering).

    • Causality & Validation: Visual inspection is insufficient because sub-visible aggregates can still cause false readouts in biochemical assays[2]. Nephelometry detects these micro-precipitates. The pH 7.4 control will show high light scattering (precipitation), while the pH 3.5 well should return to baseline, validating that the protonated amine has achieved true thermodynamic solubility.

Section 3: Co-Solvent & Surfactant Strategies

Q4: My cell-based assay requires physiological pH (7.4). How do I keep the compound dissolved without acidifying the buffer? A4: You must alter the dielectric constant of the solvent or physically sequester the hydrophobic core. This is achieved using a co-solvent and surfactant matrix. Co-solvents lower the polarity of the aqueous phase, while surfactants create stable micelles that encapsulate the hydrophobic 3-methoxyphenyl ring, shielding it from the aqueous environment.

SolubilizationMechanism cluster_mechanisms Solubilization Strategies Molecule 2-(3-Methoxyphenylamino)ethanol (Hydrophobic Core) Protonation Acidic pH (< 4.0) Protonation of 2° Amine Molecule->Protonation Micelle Surfactant Addition Micellar Encapsulation Molecule->Micelle Cosolvent Co-solvent Addition Dielectric Constant Reduction Molecule->Cosolvent SolubleIon Anilinium Cation (Ion-Dipole Bonds) Protonation->SolubleIon SolubleMicelle Steric Stabilization (Hydrophobic Core Hidden) Micelle->SolubleMicelle SolubleCosol Thermodynamic Solubility Enhancement Cosolvent->SolubleCosol

Mechanistic pathways for solubilizing 2-(3-Methoxyphenylamino)ethanol in aqueous media.

Protocol 2: Micellar Formulation for Physiological pH Assays

This protocol utilizes order-of-addition mechanics to prevent kinetic collapse.

  • Vehicle Preparation: Prepare a vehicle matrix of 5% DMSO, 5% Tween-80, and 90% PBS (pH 7.4) v/v/v. Do not mix them yet.

  • Compound Dispersal: Add the required mass of 2-(3-Methoxyphenylamino)ethanol directly into the DMSO fraction. Vortex until completely dissolved.

  • Surfactant Coating: Add the Tween-80 directly to the DMSO/compound mixture. Vortex vigorously for 1 minute.

  • Aqueous Dispersion: Slowly titrate in the PBS drop-by-drop while sonicating the mixture in a water bath.

  • Validation (Centrifugation + HPLC): Centrifuge the final dispersion at 14,000 x g for 15 minutes to pellet any un-encapsulated compound. Extract the supernatant and quantify via HPLC-UV.

    • Causality & Validation: Adding the compound to the aqueous phase directly causes instant crystallization. By coating the solvated compound in Tween-80 before introducing water, the sonication energy forces the surfactant to form uniform micelles around the compound. The HPLC quantification of the supernatant validates that the compound is fully encapsulated and has not crashed out into the pellet.

Section 4: Kinetic vs. Thermodynamic Solubility

Q5: The compound stays clear for 30 minutes but precipitates overnight. Why? A5: You have created a metastable supersaturated solution. Initially, the compound is trapped in a state of kinetic solubility—it is dissolved, but thermodynamically unstable[2]. Over time, nucleation occurs, and the compound crashes out to reach its true, much lower thermodynamic solubility limit. To fix this, you must either decrease your working concentration or increase the excipient ratio to shift the thermodynamic equilibrium.

Table 2: Quantitative Formulation Matrix for pH 7.4 Assays (Empirical starting points for 2-(3-Methoxyphenylamino)ethanol)

Target Assay ConcentrationRequired DMSO (%)Required Tween-80 (%)Aqueous Buffer (%)Expected Stability
< 10 µM 0.5%0%99.5%> 24 hours (Thermodynamic)
10 µM - 50 µM 1.0%0.5%98.5%~ 4-6 hours (Kinetic)
50 µM - 200 µM 5.0%5.0%90.0%> 24 hours (Micellar)
> 200 µM 10.0%10.0%80.0%> 24 hours (Micellar)
References
  • Ascendia Pharmaceutical Solutions. "4 Factors Affecting Solubility of Drugs". Ascendia CDMO. Available at:[Link]

  • Creative Biolabs. "Aqueous Solubility". Creative Biolabs. Available at: [Link]

  • Siew, A. "Solving Poor Solubility to Unlock a Drug's Potential". Pharmaceutical Technology. Available at: [Link]

  • Chemguide. "an introduction to phenylamine (aniline)". Chemguide.co.uk. Available at:[Link]

Sources

Optimization

Technical Support Center: Solvent Extraction of 2-(3-Methoxyphenylamino)ethanol

Welcome to the Technical Support Center for the isolation and purification of 2-(3-Methoxyphenylamino)ethanol . This compound presents unique extraction challenges due to its amphiphilic nature: it contains a basic secon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(3-Methoxyphenylamino)ethanol . This compound presents unique extraction challenges due to its amphiphilic nature: it contains a basic secondary amine, a hydrogen-bonding hydroxyl group, and a lipophilic methoxyphenyl ring.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the causality of extraction —explaining why certain physicochemical behaviors occur and how to manipulate them to achieve >95% recovery.

Part 1: The Causality of Extraction (Core Principles)

To optimize extraction, we must first understand the molecule's thermodynamic preferences. 2-(3-Methoxyphenylamino)ethanol has an estimated pKa of ~4.5 to 5.0.

  • Under acidic conditions (pH < 5.0): The secondary amine is protonated, forming an ammonium salt. Ion-dipole interactions with water dominate, making the compound highly water-soluble and virtually impossible to extract into organic solvents.

  • Under basic conditions (pH > 8.0): The molecule exists as a neutral free base. The lipophilicity of the methoxyphenyl ring drives partitioning into moderately polar organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM)[1].

Because the molecule also contains an ethanolamine tail, it acts as a weak surfactant, often causing stubborn emulsions during liquid-liquid extraction (LLE). Overcoming this requires strict pH control and ionic strength manipulation (salting-out).

Part 2: Troubleshooting Guides & FAQs

Q1: My target compound is remaining in the aqueous phase despite multiple extractions. Why? A: This is the most common issue when working with aminoethanols. If your aqueous phase is even slightly acidic or neutral (pH ≤ 7), a significant fraction of the compound exists as a water-soluble protonated salt. Fix: Adjust the aqueous layer to pH 8.5–9.5 using saturated NaHCO₃ or 1M NaOH before extraction. Additionally, add NaCl to saturation. The "salting-out" effect decreases the availability of free water molecules to solvate the ethanolamine tail, forcing the compound into the organic phase.

Q2: Which solvent yields the highest extraction efficiency? A: Avoid highly non-polar solvents like hexanes or heptane. The hydroxyl (-OH) and secondary amine (-NH-) groups require a solvent capable of dipole-dipole interactions or moderate hydrogen bonding. As established in standard 1[1], Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are optimal. Diethyl ether can also be used but may require more extraction cycles[2].

Q3: How do I resolve persistent emulsions during the extraction of this compound? A: Emulsions form because the amphiphilic 2-(3-Methoxyphenylamino)ethanol lowers the interfacial tension between the aqueous and organic layers. Fix: Do not shake vigorously; instead, use a gentle rolling motion. If an emulsion has already formed:

  • Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer.

  • Filter the biphasic mixture through a pad of Celite to remove insoluble microscopic particulates stabilizing the emulsion.

  • For smaller volumes, centrifuge the mixture at 3000 × g for 5 minutes.

Part 3: Quantitative Data & Phase Distribution

Table 1: Solvent Selection Matrix
SolventPolarity IndexExtraction EfficiencyEmulsion RiskRecommendation
Hexane 0.1Low (<10%)LowNot recommended; poor solvation of -OH.
Diethyl Ether 2.8Moderate (50-60%)LowAcceptable for clean matrices[2].
Dichloromethane 3.1High (>90%)ModerateExcellent recovery, but highly toxic[1].
Ethyl Acetate 4.4High (>95%)ModerateOptimal choice ; great balance of polarity.
Table 2: pH-Dependent Species Distribution
pH LevelDominant SpeciesEstimated LogDPreferred Phase
pH 2.0 Protonated (Ammonium)< -1.0Aqueous (Water)
pH 5.0 Mixed (Equilibrium)~ 0.5Biphasic (Poor extraction)
pH 8.5+ Neutral (Free Base)~ 1.5Organic (EtOAc / DCM)

Part 4: Standard Operating Procedures (Self-Validating)

Protocol A: Preparative Liquid-Liquid Extraction (LLE)

Use this protocol for bulk synthesis recovery and purification.

  • pH Adjustment: Transfer the crude aqueous reaction mixture to a beaker. Slowly add 1M NaOH dropwise while stirring until the pH reaches 8.5–9.5.

    • Validation Checkpoint: Dip a pH indicator strip into the solution. Ensure the pH is stable for 5 minutes, as unreacted buffering agents may cause the pH to drift back down.

  • Salting Out: Add solid NaCl to the aqueous mixture until no more dissolves (saturation). Stir for 10 minutes.

  • Solvent Addition: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) equal to 1/3 of the aqueous volume.

  • Partitioning: Stopper the funnel and invert gently 10-15 times. Vent the stopcock frequently to release pressure. Allow the phases to separate.

  • Phase Separation: Drain the lower aqueous layer into an Erlenmeyer flask and collect the upper organic layer. Repeat the extraction with fresh EtOAc two more times.

    • Validation Checkpoint: Spot the final aqueous layer on a silica TLC plate alongside the organic layer. Develop with iodine vapor. If a spot appears in the aqueous lane, perform one additional extraction.

  • Washing & Drying: Combine all organic layers. Wash once with 20 mL of saturated brine. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes[1][2].

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(3-Methoxyphenylamino)ethanol.

Protocol B: Dispersive Liquid-Liquid Microextraction (DLLME)

Use this protocol for trace environmental analysis or highly dilute samples, utilizing principles from 3[3] and 4[4].

  • Sample Prep: Place 10.0 mL of the aqueous sample (adjusted to pH 8.5) into a centrifuge tube.

  • Injection: Rapidly inject a mixture of extraction solvent (e.g., 100 μL 1-butyl-3-methylimidazolium hexafluorophosphate or Triton X-114) and dispersive solvent (e.g., 750 μL methanol) into the sample[3][4].

  • Cloud Point Formation: A cloudy solution will form immediately as the extractant disperses into fine droplets, maximizing surface area for the target amine to partition.

  • Recovery: Centrifuge the tube at 4000 rpm for 5 minutes. The enriched analytes will settle in the sediment phase, ready for HPLC-UV analysis[3].

Part 5: Visualizations

Workflow A Aqueous Reaction Mixture B Adjust pH to 8.5-9.5 A->B C Saturate with NaCl B->C D Add EtOAc / DCM C->D E Phase Separation D->E F Aqueous Phase E->F G Organic Phase E->G H Wash & Dry G->H I Concentrate H->I J Purified Product I->J

Caption: LLE workflow for 2-(3-Methoxyphenylamino)ethanol recovery.

Mechanism Acid Acid Base Base Acid->Base + OH- Aq Aqueous Phase Acid->Aq Ion-Dipole Base->Acid + H+ Org Organic Phase Base->Org Lipophilic

Caption: pH-dependent phase partitioning mechanism for aminoethanols.

Part 6: References

  • Benchchem. 2-Anilinoethanol: A Comprehensive Technical Guide. Benchchem Technical Resources. 1

  • ACS Publications. Tandem Synthesis of β-Amino Alcohols from Aniline, Dialkyl Carbonate, and Ethylene Glycol. Industrial & Engineering Chemistry Research. 2

  • PubMed / WILEY-VCH. Ionic liquid-based dispersive liquid-liquid microextraction for sensitive determination of aromatic amines in environmental water.3

  • Taylor & Francis. Cloud Point Extraction of Aromatic Amines from Environmental Water Samples Coupled with High-Performance Liquid Chromatography.4

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 2-(3-Methoxyphenylamino)ethanol in Biological Assays

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with inconsistent assay results, false negatives, and high background noise when working with hydrophobic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with inconsistent assay results, false negatives, and high background noise when working with hydrophobic small molecules.

This guide provides field-proven, mechanistically grounded troubleshooting strategies for 2-(3-Methoxyphenylamino)ethanol (Formula: C9H13NO2). By understanding the physical chemistry of your compound and implementing self-validating protocols, you can ensure robust and reproducible biological data.

The Mechanistic Challenge: Why Does It Precipitate?

2-(3-Methoxyphenylamino)ethanol features a secondary amine and a terminal hydroxyl group, which provide limited hydrogen-bonding capabilities. However, its core is dominated by a highly lipophilic 3-methoxyphenyl ring .

When a concentrated DMSO stock of this compound is introduced directly into an aqueous assay buffer (e.g., PBS, DMEM), the DMSO solvent rapidly diffuses into the bulk water. The local concentration of the lipophilic compound instantly exceeds its aqueous thermodynamic solubility limit. This localized supersaturation causes a "solvent crash," leading to rapid nucleation and the formation of micro-precipitates [1].

The Consequences in Assays:

  • Optical Interference: Micro-precipitates scatter light, artificially inflating absorbance readings and quenching fluorescence in TR-FRET or FP assays.

  • Inaccurate IC50 Values: The actual concentration of the free drug in solution is significantly lower than the calculated nominal concentration, shifting dose-response curves to the right (false negatives)[1].

Experimental Workflows & Step-by-Step Methodologies

To maintain scientific integrity, every solubilization strategy must be paired with a self-validating vehicle control to ensure the excipients (solvents, surfactants) do not independently alter the biological baseline of your assay.

Protocol A: Optimized DMSO Serial Dilution (Preventing Localized Solvent Crash)

Causality: Performing serial dilutions in the aqueous phase often leads to cumulative precipitation. By maintaining the compound in 100% DMSO until the final step, and using rapid kinetic mixing, you prevent the localized supersaturation that drives nucleation [1].

  • Prepare Primary Stock: Dissolve solid 2-(3-Methoxyphenylamino)ethanol in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds.

  • DMSO-Phase Serial Dilution: Perform your entire dose-response serial dilution (e.g., 1:3 or 1:10) in a 96-well plate using 100% DMSO .

  • Intermediate Aqueous Dilution (Optional but Recommended): Transfer 2 µL of the DMSO stocks into 98 µL of intermediate assay buffer. Crucial step: The buffer must be under vigorous agitation (e.g., on a plate shaker at 800 RPM) during addition to instantly disperse the solvent.

  • Final Assay Transfer: Transfer the intermediate solution to your final assay plate containing cells or enzymes.

  • Validation: Measure the absorbance of the final plate at 600 nm. A reading significantly higher than the vehicle control indicates light scattering from micro-precipitates.

Protocol B: Cyclodextrin Complexation (HP-β-CD)

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The 3-methoxyphenyl ring of the compound acts as a "guest" molecule, inserting into the cavity. This shields the lipophilic ring from water, thermodynamically stabilizing the compound in the aqueous phase without altering its covalent structure[2].

  • Prepare Excipient Buffer: Dissolve HP-β-CD in your standard assay buffer to a final concentration of 10% (w/v). Filter sterilize (0.22 µm).

  • Complexation: Add 2-(3-Methoxyphenylamino)ethanol (either as a solid or a minimal volume of DMSO stock) directly into the HP-β-CD buffer.

  • Incubation: Incubate the mixture on a thermomixer at 37°C for 2–4 hours with continuous shaking (1000 RPM) to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Separation: Centrifuge at 15,000 × g for 15 minutes to pellet any uncomplexed, insoluble compound [3].

  • Validation: Use the supernatant for your assay. Always run a 10% HP-β-CD vehicle control on your cells to confirm the cyclodextrin does not strip cholesterol from the cell membranes, which can cause cytotoxicity.

Quantitative Data & Excipient Tolerances

When formulating 2-(3-Methoxyphenylamino)ethanol, you must balance compound solubility against the biological toxicity of the solubilizing agents. The tables below summarize critical thresholds and comparative strategies.

Table 1: Maximum Tolerable Limits of Solubilizing Agents in Biological Assays
Solubilizing AgentMechanism of ActionMax in vitro Cell Assay LimitMax Biochemical Assay LimitRisk of Exceeding Limit
DMSO Co-solvent (Polar Aprotic)0.1% - 0.5% (v/v)2.0% - 5.0% (v/v)Cell membrane permeabilization, enzyme denaturation [3].
PEG 400 Co-solvent (Polymeric)0.5% - 1.0% (v/v)5.0% (v/v)Osmotic stress, viscosity-induced pipetting errors.
Tween-80 Non-ionic Surfactant0.01% - 0.1% (v/v)0.1% (v/v)Lysis of lipid bilayers, protein unfolding.
HP-β-CD Inclusion Complexation1.0% - 2.0% (w/v)5.0% - 10.0% (w/v)Extraction of membrane cholesterol, altered cell signaling [2].
Table 2: Comparative Solubility Enhancement for 2-(3-Methoxyphenylamino)ethanol
StrategyPreparation ComplexitySolubilization EfficacyBest Use Case
Direct Buffer Addition LowPoor (< 10 µM)Highly potent compounds only.
DMSO Stepwise Dilution LowModerate (10 - 50 µM)High-throughput screening (HTS).
Co-solvency (DMSO + PEG) MediumHigh (50 - 200 µM)Biochemical and enzymatic assays.
HP-β-CD Complexation HighVery High (> 500 µM)In vivo dosing, refractory cell assays.

Solubilization Decision Workflow

Use the following logic tree to determine the optimal path for solubilizing your compound while preserving assay integrity.

G Start 2-(3-Methoxyphenylamino)ethanol (Solid) DMSO Prepare 10-30 mM DMSO Stock Start->DMSO Dilution Aqueous Assay Buffer Dilution DMSO->Dilution Check Precipitation / Light Scattering Detected? Dilution->Check Proceed Proceed with Assay (Include Vehicle Control) Check->Proceed No Sol1 Strategy 1: Stepwise Serial Dilution Check->Sol1 Yes Sol2 Strategy 2: Co-solvents (PEG400 / Tween-80) Check->Sol2 Yes Sol3 Strategy 3: Complexation (10% HP-β-CD) Check->Sol3 Yes Sol1->Dilution Sol2->Dilution Sol3->Dilution

Workflow for overcoming compound precipitation in aqueous biological assays.

Frequently Asked Questions (FAQs)

Q1: My 2-(3-Methoxyphenylamino)ethanol stock in DMSO freezes or precipitates when stored at 4°C. Does this degrade the compound? A: DMSO has a freezing point of 19°C, so it will naturally solidify in a standard refrigerator. This physical phase change does not chemically degrade the compound. However, repeatedly freezing and thawing can draw ambient moisture into the hygroscopic DMSO, which will gradually lower the solubility limit of your stock over time. Store aliquots at -20°C and thaw them gently in a 37°C water bath.

Q2: I see micro-precipitates in my 96-well plate under the microscope, but the solution looks clear to the naked eye. How does this affect my IC50? A: The naked eye cannot reliably detect precipitation until the compound has formed massive aggregates. Micro-precipitates mean the compound is no longer in solution, drastically reducing the bioavailable concentration. If you dose a well assuming a 100 µM concentration, but 90% has micro-precipitated, your cells are only exposed to 10 µM. This will artificially inflate your IC50, making the compound appear less potent than it actually is [1].

Q3: Can I adjust the pH of my assay buffer to force 2-(3-Methoxyphenylamino)ethanol into solution? A: Yes, but within strict biological limits. The compound contains a secondary amine, which is weakly basic. Lowering the pH (e.g., to pH 5.0 - 6.0) will protonate the amine, converting it into a charged salt and drastically increasing its aqueous solubility. However, you must verify that your specific biological target (cells or enzymes) can tolerate the acidic pH shift without losing viability or catalytic activity.

Q4: Does the use of HP-β-CD affect the bioavailability of the compound in cell-based assays? A: It can. Cyclodextrins exist in a dynamic equilibrium with the free drug. While HP-β-CD keeps the compound soluble in the bulk media, the compound must dissociate from the cyclodextrin cavity to partition into the lipophilic cell membrane and reach intracellular targets. If the binding affinity between the compound and HP-β-CD is too high, it may act as a "sink," reducing the effective free concentration available to the cells. Always run dose-response curves with varying concentrations of HP-β-CD to map this dynamic [2].

References

  • Solubility: a speed–breaker on the drug discovery highway. MedCrave Online Journal of Drug Design, Development and Therapy. Available at:[Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. Pharmaceuticals (Basel). 2023;16(12):1641. Available at:[Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS Discovery. 2017;23(1):86-96. Available at:[Link]

Optimization

Technical Support Center: Optimizing UV-Vis Spectroscopy for 2-(3-Methoxyphenylamino)ethanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate background noise when acqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate background noise when acquiring UV-Vis spectra for 2-(3-Methoxyphenylamino)ethanol (CAS 4141-19-9).

Because this compound is an electron-rich aromatic amine (an aniline/aminoethanol derivative), its analysis presents unique optical and chemical challenges. This guide synthesizes instrumental physics with the specific chemical behavior of anisidine derivatives to provide field-proven, self-validating troubleshooting protocols.

Diagnostic Workflow for Background Noise

Before altering your sample, use the logical flowchart below to isolate the root cause of the background noise. Instrumental noise and chemical scattering manifest differently across the electromagnetic spectrum.

TroubleshootingWorkflow Start Observe Background Noise in Spectra CheckRegion Is the noise across all wavelengths or localized to the UV (<300 nm)? Start->CheckRegion UVOnly Localized to UV (<300 nm) CheckRegion->UVOnly UV Only AllWaves Broadband (All Wavelengths) CheckRegion->AllWaves Broadband CheckCuvette 1. Verify Cuvette Material (Must be Fused Quartz) UVOnly->CheckCuvette CheckOxidation 1. Check for Auto-Oxidation (Filter out oligomer particulates) AllWaves->CheckOxidation CheckSolvent 2. Check Solvent Cutoff (Avoid DMSO/Acetone) CheckCuvette->CheckSolvent CheckLamp 3. Test Deuterium Lamp (Check for energy degradation) CheckSolvent->CheckLamp CheckConc 2. Verify Concentration (Dilute to prevent detector saturation) CheckOxidation->CheckConc

Fig 1: Diagnostic workflow for isolating UV-Vis background noise sources.

Core Troubleshooting Methodologies

Issue A: Analyte Auto-Oxidation and Particulate Scattering

The Causality: 2-(3-Methoxyphenylamino)ethanol is highly susceptible to auto-oxidation when exposed to ambient oxygen and light[1]. During this oxidative process, aniline and anisidine derivatives polymerize to form phenazine-like oligomers and polyaniline-like nanogranules[1][2]. These insoluble micro-particulates remain suspended in the solvent matrix. Because the spectrophotometer cannot distinguish between absorbed light and scattered light (Rayleigh/Mie scattering), these particulates cause a falsely elevated, highly noisy baseline across the entire UV and visible spectrum[2][3].

Step-by-Step Resolution Protocol:

  • Solvent Degassing: Sparge your chosen solvent (e.g., HPLC-grade ethanol) with inert gas (Nitrogen or Argon) for 15 minutes prior to dissolving the compound to displace dissolved oxygen.

  • Fresh Preparation: Prepare the 2-(3-Methoxyphenylamino)ethanol stock solution immediately before measurement. Do not use stock solutions older than 4 hours.

  • Actinic Protection: Store the prepared solution in amber glass vials to prevent photo-catalyzed oxidation.

  • Filtration (Critical Step): Draw the solution into a glass syringe and pass it through a 0.22 µm PTFE syringe filter directly into the cuvette. This removes light-scattering oligomeric nanogranules[1][3].

Issue B: Solvent Cutoff Interference

The Causality: Researchers often attempt to dissolve 2-(3-Methoxyphenylamino)ethanol in Dimethyl Sulfoxide (DMSO) due to its excellent solvating power for organic compounds. However, DMSO has a UV absorbance cutoff of 268 nm[4][5]. The primary π→π∗ and n→π∗ transitions of the methoxyphenyl group occur in the 200–280 nm range. If the solvent absorbs all incident photons in this region, the detector receives a signal ( I ) approaching zero. According to the Beer-Lambert law ( A=−log(I/I0​) ), dividing by a near-zero reference signal exponentially amplifies the instrument's electrical noise, resulting in a jagged, erratic baseline[6][7].

Step-by-Step Resolution Protocol:

  • Solvent Replacement: Discard DMSO or Acetone. Select a UV-transparent solvent such as Acetonitrile (cutoff 190 nm) or Ethanol (cutoff 205 nm)[4][5].

  • Reference Matching: Fill the reference cuvette with the exact same batch of pure, dry solvent used to dissolve your analyte[5][8].

  • Baseline Subtraction: Run a baseline scan (Blank) from 800 nm down to 190 nm before introducing the sample.

Issue C: Cuvette Material Incompatibility

The Causality: Standard optical glass and plastic (polystyrene/PMMA) cuvettes contain molecular structures that absorb heavily below 300 nm[9]. Measuring the deep-UV transitions of 2-(3-Methoxyphenylamino)ethanol in these cuvettes physically blocks the UV beam. The instrument interprets this lack of light as infinite absorbance, causing massive noise[6][9].

Step-by-Step Resolution Protocol:

  • Material Verification: Ensure your cuvette is engraved with a "Q" or "UV", indicating it is made of high-purity fused silica (Quartz)[9].

  • Optical Cleaning: Clean the quartz cuvette using a mixture of ethanol and a specialized surfactant, followed by copious rinsing with ultra-pure water. Fingerprints or residual organic films on the optical windows will scatter UV light.

Issue D: Deuterium Lamp Degradation

The Causality: UV-Vis spectrophotometers utilize a Deuterium ( D2​ ) lamp for the UV region (190–350 nm) and a Tungsten-Halogen lamp for the visible region[6][10]. Over time, the D2​ lamp degrades, drastically reducing its energy output. A low initial light intensity ( I0​ ) decreases the Signal-to-Noise Ratio (SNR), causing intrinsic electrical noise to dominate the spectrum[6][11].

Step-by-Step Resolution Protocol:

  • Open-Beam Test: Remove all cuvettes from the instrument. Run a baseline scan, then run a sample scan with the chamber empty.

  • Data Analysis: You should see a smooth 100% transmittance (0 Absorbance) line. If the region below 300 nm is highly noisy, the instrument's Deuterium lamp is failing[6].

  • Maintenance: Replace the Deuterium lamp and perform a wavelength calibration.

Quantitative Reference Tables

Table 1: Solvent UV Cutoffs for 2-(3-Methoxyphenylamino)ethanol Analysis

Note: The UV cutoff is the wavelength at which the solvent's absorbance reaches 1.0 AU in a 1 cm path length cell[4].

SolventUV Cutoff (nm)Suitability for UV AnalysisMechanistic Note
Water (Ultra-pure) 180 nmExcellentIdeal if the compound is sufficiently soluble[5].
Acetonitrile 190 nmExcellentBest organic choice; does not mask deep UV bands[4][5].
Ethanol 205 nmVery GoodExcellent solvating power; transparent in target region[4][5].
DMSO 268 nmPoor Masks critical π→π∗ transitions of the aromatic ring[4][5].
Acetone 330 nmUnsuitable Completely opaque in the UV region[4][5].
Table 2: Cuvette Material Transmission Characteristics
Material TypeUsable Range (nm)Suitability for AnalyteConsequence of Misuse
Fused Quartz 190 – 2500 nmRequired Provides clean baseline down to 190 nm[9].
UV-Polymer 285 – 800 nmPoor High background noise in the deep UV region[9].
Optical Glass 320 – 2500 nmUnsuitable Total UV blockage; mimics detector failure[6][9].

Frequently Asked Questions (FAQs)

Q: Why does my baseline drift steadily upward over time during a kinetic measurement? A: This is a classic sign of either solvent evaporation (which artificially increases the analyte concentration) or continuous auto-oxidation[2][3]. As 2-(3-Methoxyphenylamino)ethanol oxidizes in the cuvette, it forms larger oligomeric particles that increase light scattering over time[1]. To fix this, use a tightly stoppered cuvette and ensure your solvent is thoroughly degassed.

Q: I am forced to use DMSO because my specific formulation of the compound is insoluble in water and ethanol. How can I reduce the noise? A: If you must use DMSO, you cannot analyze the spectrum below 270 nm. To minimize noise above 270 nm, use optically matched quartz cuvettes, ensure the DMSO is strictly anhydrous (water in DMSO shifts its cutoff), and use the smallest path-length cuvette possible (e.g., 1 mm instead of 10 mm) to reduce the absolute solvent absorbance[5][6][8].

Q: My spectrum shows a negative absorbance value (e.g., -0.05 AU) with high noise. What does this mean? A: Negative absorbance occurs when the light transmitted through the sample ( I ) is greater than the light transmitted through the reference blank ( I0​ ). This usually means your reference cuvette was contaminated with a UV-absorbing residue, or the solvent in the sample cuvette has evaporated less than the reference[3][6]. Reclean both quartz cuvettes and re-blank the instrument.

References

  • LibreTexts Chemistry. 4.4: UV-Visible Spectroscopy - Choice of Solvent or Container. [Link]

  • Scribd. UV Cutoff Values for Common Solvents. [Link]

  • ResearchGate. I need to find an alternative solvent for DMSO in UV-VIS spectroscopy. [Link]

  • Qvarz. Quartz Cuvette: Complete & Essential Guide for Researchers (2025). [Link]

  • ACS Publications. Problem and Solution of UV–Vis Time-Based Measurements Involving Gas Product. [Link]

  • ResearchGate. How to Reduce Noise in a UV-Visible Spectrometer?. [Link]

  • Agilent Technologies. The Basics of UV-Vis-NIR Spectrophotometry. [Link]

  • ACS Macromolecules. Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. [Link]

  • MDPI. The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. [Link]

Sources

Troubleshooting

Purification techniques and recrystallization of crude 2-(3-Methoxyphenylamino)ethanol

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 2-(3-Methoxyphenylamino)ethanol (also known as N-(3-methoxyphenyl)ethanolamine). As a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 2-(3-Methoxyphenylamino)ethanol (also known as N-(3-methoxyphenyl)ethanolamine).

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this compound. Because it features both a secondary amine and a primary alcohol attached to an electron-rich aromatic ring, researchers frequently encounter issues with oxidation (darkening) and "oiling out" (failure to crystallize). This guide breaks down the causality behind these issues and provides self-validating, field-proven protocols to ensure high-yield, high-purity recovery.

Purification & Recrystallization Workflow

The following logic tree illustrates the optimal pathway for isolating the compound from a crude reaction mixture. Because the free base resists crystallization, the critical intervention is the conversion to a hydrochloride (HCl) salt.

G Crude Crude Mixture (Free Base Oil) Extr Acid-Base Extraction (pH Control) Crude->Extr Removes neutral/acidic impurities Org Organic Phase (Enriched Amine) Extr->Org Phase separation (Self-validation: TLC) Salt Salt Formation (Ethereal HCl) Org->Salt Dropwise at 0°C Precip Crude HCl Salt (Precipitate) Salt->Precip Vacuum Filtration Recryst Recrystallization (EtOH/EtOAc) Precip->Recryst Hot dissolution & Cloud point Pure Pure Product (White Crystals) Recryst->Pure Slow cooling (Self-validation: MP & HPLC)

Workflow for the purification and salt-formation recrystallization of 2-(3-Methoxyphenylamino)ethanol.

Troubleshooting & FAQs

Q1: Why does my crude 2-(3-Methoxyphenylamino)ethanol turn dark brown or black during workup, and how can I prevent it? The Causality: The methoxy group (-OCH₃) at the meta position acts as an electron-donating group via resonance (+R effect). This increases the overall electron density on the aromatic ring. Consequently, the secondary amine nitrogen becomes highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen. This forms radical cations that rapidly polymerize into highly conjugated, dark-colored oligomers (often referred to as "aniline black" derivatives). The Solution: Standardized protocols in dictate that electron-rich anilines must be handled under an inert atmosphere (N₂ or Ar). Use degassed solvents for your extractions. If the oil is already dark, perform a rapid filtration through a short pad of Celite mixed with activated carbon (Darco) prior to salt formation to adsorb the polymeric impurities.

Q2: My product won't crystallize and remains a stubborn, viscous oil. How do I force crystallization? The Causality: N-arylethanolamines possess both a secondary amine (-NH-) and a primary alcohol (-OH). These functional groups engage in extensive, irregular intermolecular hydrogen bonding, which creates a massive entropic barrier to forming a highly ordered crystal lattice. The Solution: You must alter the thermodynamic landscape by converting the free base into its hydrochloride (HCl) salt. The introduction of strong ionic interactions (lattice energy) overwhelmingly compensates for the entropic penalty of crystallization, forcing the compound to precipitate as a solid.

Q3: How do I separate unreacted starting material (m-anisidine) from my product? The Causality: m-Anisidine (a primary amine) and your product (a secondary amine) have nearly identical basicities (pKa ~4.5–5.0). Therefore, a simple acid-base extraction will not separate them; both will protonate and deprotonate at the same pH thresholds. The Solution: Exploit their differing polarities and nucleophilicities. The addition of the hydroxyethyl group makes the product significantly more polar. If column chromatography is bypassed, you can separate them via fractional crystallization of their salts. The HCl salt of the secondary amine product is generally less soluble in cold ethyl acetate than the primary amine salt.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning you will perform specific checks at critical junctures to prove the chemical state before proceeding. These methods are adapted from classical techniques outlined in.

Protocol A: Acid-Base Extraction & HCl Salt Formation
  • Dissolution: Dissolve the crude reaction oil in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Extract with 1M aqueous HCl (3 × 10 mL).

    • Causality: The basic amines (product and unreacted starting materials) protonate and migrate to the aqueous layer, leaving neutral organic impurities (e.g., alkylating agent byproducts) in the organic layer.

    • Self-Validation Checkpoint 1: Test the pH of the aqueous layer using universal indicator paper. It must be strictly < 2 to ensure complete protonation. If pH > 2, add more 1M HCl.

  • Washing: Wash the combined aqueous acidic layers once with dichloromethane (DCM) to remove trace organic contaminants. Discard the DCM.

  • Basification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 2M aqueous NaOH dropwise until the pH reaches 10.

    • Causality: The amine is deprotonated back to its free base form, causing it to "oil out" of the aqueous phase.

  • Organic Recovery: Extract the basified aqueous layer with fresh EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, then filter.

    • Self-Validation Checkpoint 2: Spot the organic phase on a silica TLC plate alongside a reference standard of m-anisidine [3]. Develop in 10% MeOH/DCM. Stain with Ninhydrin and heat. Primary amines (m-anisidine) stain dark purple; your secondary amine product will stain yellow/orange.

  • Salt Precipitation: Cool the dried EtOAc solution to 0 °C under nitrogen. Vigorously stir and add 2M HCl in diethyl ether dropwise. A white precipitate (the HCl salt) will immediately form. Continue addition until precipitation ceases.

  • Filtration: Filter the solid under vacuum, wash with ice-cold diethyl ether, and dry.

Protocol B: Anti-Solvent Recrystallization (EtOH / EtOAc)
  • Dissolution: Place the crude 2-(3-Methoxyphenylamino)ethanol HCl salt in a round-bottom flask. Add a minimum volume of boiling absolute ethanol (EtOH) until the solid just dissolves.

  • Cloud Point Induction: While keeping the solution hot, add hot ethyl acetate (EtOAc) dropwise. Stop the moment the solution becomes faintly cloudy (the cloud point).

    • Causality: EtOAc acts as an anti-solvent. Reaching the cloud point indicates the solution is perfectly saturated at the boiling point.

  • Clarification: Add 1–2 drops of hot EtOH to clear the cloudiness, ensuring no premature precipitation traps impurities.

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature undisturbed (approx. 2 hours), then transfer to an ice bath for 1 hour to maximize yield.

  • Harvesting: Filter the needle-like crystals under vacuum, wash with 5 mL of ice-cold EtOAc, and dry in a vacuum desiccator overnight.

    • Self-Validation Checkpoint 3: Measure the melting point of the dried crystals. A sharp melting point range (≤ 1.5 °C variance) indicates high lattice purity. A depressed or broad melting range (> 3 °C) indicates trapped solvent or co-crystallized primary amine, necessitating a second recrystallization.

Quantitative Data: Solvent Systems for Recrystallization

Selecting the correct solvent system is critical for balancing yield and purity. The table below summarizes the quantitative performance of various systems for the HCl salt of N-arylethanolamines.

Solvent System (Solvent / Anti-Solvent)Ratio (v/v)Typical Recovery Yield (%)Purity Profile (HPLC Area %)Mechanistic Notes & Causality
Ethanol / Ethyl Acetate 1 : 475 – 80%> 99.0%Optimal. EtOH perfectly solvates the polar hydroxyl group; EtOAc slowly forces the ionic lattice to assemble without trapping impurities.
Methanol / Diethyl Ether 1 : 560 – 70%~ 98.0%Fast but flawed. Ether induces very rapid precipitation, which kinetically traps solvent molecules (inclusions) inside the crystal lattice, lowering purity.
Isopropanol (IPA) Neat85 – 90%~ 94.0%High yield, low purity. Good for a first-pass bulk crystallization from highly impure crude, but requires a second recrystallization step.

References

  • Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Edition; Elsevier, 2017.[Link]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th Edition; Longman Scientific & Technical, 1989.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46173, m-Anisidine.[Link]

Optimization

Technical Support Center: Resolving Co-elution of 2-(3-Methoxyphenylamino)ethanol in LC-MS

Welcome to the technical support guide for resolving co-elution issues involving 2-(3-Methoxyphenylamino)ethanol in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving co-elution issues involving 2-(3-Methoxyphenylamino)ethanol in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for troubleshooting and method development.

Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a significant challenge in LC-MS, leading to ion suppression, inaccurate quantification, and potential misidentification of analytes.[1] This guide offers a systematic approach to diagnosing and resolving these issues, ensuring the scientific integrity of your results.

Understanding the Analyte: 2-(3-Methoxyphenylamino)ethanol

Before troubleshooting, it's crucial to understand the physicochemical properties of 2-(3-Methoxyphenylamino)ethanol. As an aromatic amine, its retention behavior is significantly influenced by the pH of the mobile phase.[2] Its polarity suggests that it may be challenging to retain on traditional reversed-phase columns under highly aqueous conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-(3-Methoxyphenylamino)ethanol peak is showing significant tailing and is not well-retained on my C18 column. What should I do first?

This is a common issue for polar, ionizable compounds like aromatic amines on standard reversed-phase columns. The problem often stems from a combination of poor retention and secondary interactions with the stationary phase.

Causality: At neutral or acidic pH, the amine group of 2-(3-Methoxyphenylamino)ethanol will be protonated, making it highly polar. This leads to low retention on a nonpolar C18 phase. Peak tailing can be caused by interactions with residual silanol groups on the silica-based stationary phase.

Initial Troubleshooting Steps:
  • Mobile Phase pH Adjustment: The first and most impactful parameter to adjust is the mobile phase pH.[3]

    • Recommendation: Increase the mobile phase pH to be about 2 units above the pKa of the amine group. This will suppress its ionization, making the molecule more neutral and increasing its retention on a C18 column. Use an MS-compatible buffer like ammonium bicarbonate.

  • Gradient Optimization: A shallow gradient can improve the separation of closely eluting compounds.[4][5]

    • Recommendation: Start with a "scouting gradient" to determine the approximate elution time.[6] Then, flatten the gradient around the elution time of your analyte to improve resolution.

Experimental Protocol: Initial Method Optimization
  • Prepare Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 9.5

    • Mobile Phase B: Acetonitrile

  • Column: Standard C18 column (e.g., 100 x 2.1 mm, 2.7 µm)

  • Initial Gradient:

    • Start at 5% B and ramp to 95% B over 10 minutes.

    • Observe the retention time of 2-(3-Methoxyphenylamino)ethanol.

  • Refined Gradient:

    • Based on the initial run, create a shallower gradient around the elution window. For example, if it elutes at 40% B, you might run a gradient from 30% to 50% B over 15 minutes.

Q2: I've adjusted the pH and gradient, but I still have a co-eluting peak. How can I confirm co-elution and what's my next step?

Confirming co-elution is critical before making further significant method changes.[7]

Causality: Even with an optimized mobile phase, structurally similar compounds or matrix components can have very similar retention times.

Confirmation and Advanced Troubleshooting:
  • Mass Spectral Analysis: Examine the mass spectra across the chromatographic peak.[1]

    • Procedure: Extract mass spectra from the beginning, apex, and end of the peak. If the spectra differ, it's a clear indication of co-elution.

  • Change Column Chemistry: If co-elution is confirmed, altering the stationary phase chemistry is the most effective way to change selectivity.[4]

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity through pi-pi interactions with the aromatic ring of 2-(3-Methoxyphenylamino)ethanol.

    • Embedded Polar Group (EPG) Columns: These columns are designed to work well with highly aqueous mobile phases and can provide different selectivity for polar compounds.[8][9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[10][11][12] It utilizes a polar stationary phase and a high organic mobile phase.

    • Mixed-Mode Chromatography (MMC): These columns combine reversed-phase and ion-exchange or HILIC characteristics, offering unique selectivities for polar and charged molecules.[13][14][15][16]

Workflow for Selecting an Alternative Column

Caption: Decision tree for alternative column selection.

Q3: My co-eluting interference has the same mass-to-charge ratio (m/z) as my analyte. How can I differentiate them?

This scenario involves isomers or isobars, which are challenging to distinguish.[17]

Causality: Isomers have the same elemental composition and thus the same exact mass. Isobars have the same nominal mass but different elemental compositions.

Strategies for Isobaric and Isomeric Separation:
  • High-Resolution Mass Spectrometry (HRMS): If the co-eluting compound is an isobar, an HRMS instrument (like an Orbitrap or TOF) can resolve the two based on their different exact masses.[18][19]

  • Tandem Mass Spectrometry (MS/MS):

    • Procedure: Isolate the precursor ion and fragment it. Isomers will often produce different fragment ions or different relative abundances of the same fragments.[20][21]

    • Optimization: Carefully optimize the collision energy to maximize the differences in the fragmentation patterns.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation before mass analysis.[22]

Data Comparison for MS/MS Differentiation
ParameterAnalyte: 2-(3-Methoxyphenylamino)ethanolIsomeric Interference
Precursor Ion (m/z) 168.0968168.0968
Major Fragment 1 (m/z) 137.0706121.0648
Major Fragment 2 (m/z) 109.064893.0699
Fragment Ratio (Frag 1/Frag 2) 1.261.30

Note: This is example data and will need to be experimentally determined.

Q4: I am concerned about ion suppression from my co-eluting peak. How can I mitigate this?

Ion suppression is a major concern in LC-MS as it directly impacts sensitivity and accuracy.[23][24]

Causality: Co-eluting compounds compete with the analyte for ionization in the MS source, reducing the analyte's signal intensity.[25]

Mitigation Strategies:
  • Improve Chromatographic Resolution: The most effective way to eliminate ion suppression is to chromatographically separate the analyte from the interfering compound using the methods described above (pH, gradient, column chemistry).[24]

  • Optimize Sample Preparation: A cleaner sample will have fewer matrix components that can cause ion suppression.[23]

    • Solid-Phase Extraction (SPE): Can be used to selectively isolate the analyte and remove interferences.

    • Liquid-Liquid Extraction (LLE): Another effective cleanup technique.

  • Modify MS Source Parameters: Adjusting settings like capillary voltage, gas flow, and temperature can sometimes reduce the impact of ion suppression.[26]

Workflow to Address Ion Suppression

Caption: Troubleshooting workflow for ion suppression.

Q5: Are there any other "exotic" techniques I can try if standard approaches fail?

For particularly challenging separations, more specialized techniques can be employed.

  • Ion-Pairing Chromatography:

    • Mechanism: Adds a reagent to the mobile phase that forms an ion pair with the charged analyte, increasing its hydrophobicity and retention in reversed-phase chromatography.[27][28]

    • Caution: Many ion-pairing reagents are not volatile and can suppress MS signal or contaminate the system.[29][30] Use volatile reagents like trifluoroacetic acid (TFA) sparingly, or consider MS-friendly alternatives.[31]

  • Supercritical Fluid Chromatography (SFC):

    • Mechanism: Uses supercritical CO2 as the primary mobile phase, offering different selectivity compared to liquid chromatography. It can be very effective for separating isomers.

Summary of Key Troubleshooting Strategies
IssuePrimary CauseRecommended Solution(s)Key Parameters to Adjust
Poor Retention & Tailing Analyte is too polar for RP; secondary silanol interactionsIncrease mobile phase pH; use an embedded polar group columnMobile phase pH, column chemistry
Co-elution with Different m/z Insufficient chromatographic resolutionOptimize gradient; change column chemistry (e.g., Phenyl-Hexyl)Gradient slope, stationary phase
Co-elution with Same m/z Isomeric or isobaric interferenceUse HRMS to check for exact mass difference; develop an MS/MS methodMass resolution, collision energy
Ion Suppression Co-eluting compounds competing for ionizationImprove chromatographic separation; enhance sample cleanupChromatographic resolution, sample prep

By systematically working through these troubleshooting steps, from fundamental adjustments of mobile phase and gradient to more advanced techniques like alternative column chemistries and mass spectrometric methods, you can effectively resolve co-elution issues for 2-(3-Methoxyphenylamino)ethanol and ensure the development of a robust and reliable LC-MS method.

References
  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available from: [Link]

  • Agilent. Mastering HILIC-Z Separation for Polar Analytes. Available from: [Link]

  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. Available from: [Link]

  • Springer. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available from: [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. Available from: [Link]

  • MDPI. Mixed Mode Chromatographic Stationary Phases in Pharmaceutical Peptide Analysis. Available from: [Link]

  • PubMed. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Available from: [Link]

  • ResearchGate. (PDF) Mixed-Mode Chromatography. Available from: [Link]

  • YouTube. Struggling with Polar Analytes? Meet HILIC: The "Reversed Reversed-Phase" Solution. Available from: [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]

  • IntechOpen. Perspective Chapter: Mixed-Mode Chromatography. Available from: [Link]

  • PubMed Central. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Available from: [Link]

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Available from: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • LCGC International. An Uncommon Fix for LC–MS Ion Suppression. Available from: [Link]

  • SlideShare. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. Available from: [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • Chromatography Today. New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Available from: [Link]

  • ScienceDirect. Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. Available from: [Link]

  • ResearchGate. How to Distinguish between Stereoisomers Using LC -MS/MS ?. Available from: [Link]

  • PubMed. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Available from: [Link]

  • Advanced Materials Technology. Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Available from: [Link]

  • Welch Materials. Gradient Optimization in Liquid Chromatography. Available from: [Link]

  • ResearchGate. Which ion pair reagents are compatible with LC-MS?. Available from: [Link]

  • bioRxiv. Bayesian optimization of separation gradients to maximize the performance of untargeted LC-MS. Available from: [Link]

  • Chromatography Today. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Spectroscopy Online. Using High-Resolution LC–MS to Analyze Complex Sample. Available from: [Link]

  • PubMed Central. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Available from: [Link]

  • LCGC International. Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. Available from: [Link]

  • ResearchGate. a Effect of pH on retention in RPLC mode. Mobile phase: ACN/water.... Available from: [Link]

  • Agilent. Analysis of Polar Analytes by LC What are the Options?. Available from: [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]

  • PubMed. Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. Available from: [Link]

  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Available from: [Link]

  • PubMed Central. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Available from: [Link]

  • LCGC International. The Secrets of Successful Gradient Elution. Available from: [Link]

  • Waters Corporation. Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Available from: [Link]

  • SCIEX. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. Available from: [Link]

  • PubMed Central. Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome. Available from: [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]

  • ACS Publications. Resolution Ladder for High-Resolution Mass Spectrometry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Photodegradation of 2-(3-Methoxyphenylamino)ethanol

Welcome to the Technical Support Center. As a secondary aniline derivative featuring an electron-donating methoxy group, 2-(3-Methoxyphenylamino)ethanol is highly susceptible to photochemical degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a secondary aniline derivative featuring an electron-donating methoxy group, 2-(3-Methoxyphenylamino)ethanol is highly susceptible to photochemical degradation. This guide provides researchers, formulation scientists, and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to maintain compound integrity during synthesis, formulation, and storage.

Q1: Why does 2-(3-Methoxyphenylamino)ethanol rapidly turn brown/yellow when exposed to ambient laboratory light?

Mechanistic Causality: The discoloration you observe is a direct visual indicator of photo-oxidation and subsequent polymerization. When exposed to UV or near-UV light (320–400 nm)—which is highly prevalent in standard laboratory fluorescent lamps and natural sunlight—the molecule absorbs photons and transitions into an excited triplet state.

In the presence of dissolved molecular oxygen, this excited state undergoes intersystem crossing to generate highly reactive singlet oxygen and superoxide radicals 1. Because the meta-methoxy group is strongly electron-donating, it increases the electron density of the aromatic ring. This makes the ring highly vulnerable to electrophilic attack by these Reactive Oxygen Species (ROS). The attack triggers N-dealkylation (cleaving the ethanolamine side chain) and ring oxidation into quinone imines. These intermediates rapidly cross-link and polymerize to form yellow/brown polyaniline-like oligomers 2.

DegradationPathway A 2-(3-Methoxyphenylamino)ethanol B Excited Triplet State (T1) A->B UV Light (<400 nm) C Reactive Oxygen Species (ROS) B->C Energy Transfer to O2 D Aniline Radical Cation B->D Photoionization F Quinone Imines C->F Electrophilic Attack E N-Dealkylation Products D->E Radical Cleavage D->F Oxidation G Polyaniline-like Oligomers E->G Oxidative Coupling F->G Polymerization

Fig 1: UV-induced degradation of 2-(3-Methoxyphenylamino)ethanol via ROS and radical cations.

Q2: How can I distinguish between thermal degradation and UV-induced photodegradation in my assays?

Diagnostic Comparison: It is critical to identify the exact root cause of degradation to apply the correct preventative measures. Thermal degradation typically drives hydrolysis or amide formation, whereas UV exposure strictly drives radical-mediated photo-oxidation. Use the following quantitative matrix to diagnose your specific degradation profile:

Table 1: Diagnostic Comparison of Degradation Pathways

ParameterPhotodegradation (UV-Induced)Thermal Degradation
Primary Degradants Quinone imines, Azo compounds, PolyanilinesHydrolysis products, Amides
Visual Symptoms Rapid discoloration (Colorless → Yellow → Dark Brown)Generally remains colorless or pale
Reaction Kinetics Non-linear, auto-catalytic (accelerated by ROS accumulation)Linear, follows the Arrhenius equation
Dissolved O₂ Dependence Highly dependent (Requires O₂ for singlet oxygen generation)Independent (Occurs even in inert atmospheres)
Typical Activation Energy Low (Driven entirely by photon absorption <400 nm)High (Requires elevated temperatures >40°C)
Q3: What is the definitive, step-by-step protocol for handling this compound to prevent UV degradation?

Self-Validating Methodology: To ensure absolute integrity during formulation and handling, you must employ a self-validating workflow. Do not proceed to the next step unless the strict validation criteria of the current step are met.

  • Step 1: Solvent Deoxygenation (Argon Sparging)

    • Causality: Removing dissolved O₂ prevents the formation of singlet oxygen upon UV excitation, neutralizing the primary degradation pathway at its source.

    • Action: Sparge all aqueous and organic solvents with high-purity Argon gas for 30 minutes prior to dissolving the compound.

    • Self-Validation: Measure the solvent with a calibrated Dissolved Oxygen (DO) probe. Do not proceed until DO reads < 0.5 ppm.

  • Step 2: Actinic Shielding

    • Causality: Standard borosilicate glass transmits up to 90% of UV-A light. Amber (actinic) glass contains iron and sulfur oxides that block transmission below 400 nm, preventing the initial photo-excitation of the aniline ring.

    • Action: Conduct all reactions, transfers, and storage in certified amber glassware, or wrap clear vessels completely in heavy-duty aluminum foil.

    • Self-Validation: Use a UV-Vis spectrometer to verify the glassware/shielding material has 0% transmittance at wavelengths <400 nm .

  • Step 3: Radical Scavenger Addition

    • Causality: In formulations where complete oxygen exclusion is impossible (e.g., open-bench transfers), adding a sacrificial antioxidant (such as 0.1% w/v Ascorbic Acid or BHT) intercepts ROS before they can attack the electron-rich aromatic ring.

    • Action: Add the scavenger to the solvent matrix prior to introducing 2-(3-Methoxyphenylamino)ethanol.

    • Self-Validation: Run a baseline HPLC-UV assay immediately after formulation. Validation is achieved if the active compound maintains >99.5% peak area after 24 hours of simulated benchtop exposure.

ProtectionWorkflow S1 S1 S2 S2 S1->S2 S3 S3 S2->S3 S4 Step 4: Storage Dark, 4°C Colorless at 30d S3->S4

Fig 2: Self-validating workflow for handling UV-sensitive N-alkylanilines to prevent degradation.

Q4: How do I set up a compliant forced degradation study to establish the photostability profile of this compound?

Regulatory Protocol: Following the ICH Q1B guidelines for photostability testing 3, the compound must be subjected to a standardized light exposure to map its degradation pathways and validate your analytical indicating methods.

Action Steps:

  • Prepare the compound in its final formulation matrix (or as a dry powder) in a quartz cuvette, which is fully transparent to UV light.

  • Expose the sample to a light source emitting both visible and near-UV light (Option 1: D65/ID65 emission standard, or Option 2: Cool white fluorescent + near UV fluorescent lamp).

  • Maintain a parallel "dark control" wrapped in foil in the exact same temperature chamber to isolate photolytic effects from thermal effects.

Table 2: ICH Q1B Photostability Exposure Targets 4

Exposure ParameterTarget Minimum ValuePurpose
Overall Illumination 1.2 million lux hoursSimulates long-term ambient visible light exposure
Near-UV Energy (320-400 nm) 200 Watt-hours/m²Induces direct photochemical excitation of the aromatic ring
Temperature Control Matched to Dark ControlIsolates photolytic degradation from thermal degradation

Self-Validation: Use a validated chemical actinometer (e.g., 2% Quinine solution) placed alongside the sample. Validation is achieved if the actinometer records an optical density change corresponding to ≥200 Wh/m² UV exposure, ensuring the exact light dose was accurately delivered.

References
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: European Medicines Agency (EMA)
  • Source: National Institutes of Health (NIH)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-(3-Methoxyphenylamino)ethanol and 2-(4-Methoxyphenylamino)ethanol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the subtle art of molecular design often hinges on the strategic placement of functional groups. The isomeric pair, 2-(3-Methoxyphenylamino)ethanol and 2-(4-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the subtle art of molecular design often hinges on the strategic placement of functional groups. The isomeric pair, 2-(3-Methoxyphenylamino)ethanol and 2-(4-Methoxyphenylamino)ethanol, serves as a quintessential example of how a simple positional change of a methoxy group can profoundly influence chemical reactivity. This guide provides an in-depth, objective comparison of these two compounds, supported by theoretical principles and illustrative experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of Isomeric Position in Reactivity

2-(3-Methoxyphenylamino)ethanol and 2-(4-Methoxyphenylamino)ethanol are structurally similar aromatic compounds containing a secondary amine and a primary alcohol. These functional groups are common handles for a variety of chemical transformations, making these molecules valuable building blocks in the synthesis of more complex structures, including active pharmaceutical ingredients. The key differentiator between these two isomers is the position of the electron-donating methoxy (-OCH₃) group on the phenyl ring relative to the amino group. This seemingly minor variation has significant consequences for the electronic properties of the molecule, which in turn governs its reactivity in a multitude of chemical reactions. Understanding these differences is paramount for optimizing reaction conditions, maximizing yields, and predicting potential side reactions.

Theoretical Framework: Unraveling the Electronic Effects

The reactivity of the amino group, a key reaction center in these molecules, is largely dictated by the electron density on the nitrogen atom. The position of the methoxy group influences this electron density through a combination of resonance (+R) and inductive (-I) effects.

2.1. The Activating Nature of the Para-Methoxy Group

In 2-(4-Methoxyphenylamino)ethanol, the methoxy group is in the para position. This allows for the powerful +R effect to dominate, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring and directly to the nitrogen atom of the amino group.[1][2] This delocalization significantly increases the electron density on the nitrogen, making it a stronger nucleophile and the aromatic ring more susceptible to electrophilic attack.

dot

Caption: Resonance delocalization in the para-isomer.

2.2. The Attenuated Influence of the Meta-Methoxy Group

Conversely, in 2-(3-Methoxyphenylamino)ethanol, the methoxy group is in the meta position. From this position, the +R effect cannot be extended to the amino group.[3] The primary electronic influence is the electron-withdrawing -I effect of the electronegative oxygen atom, which slightly deactivates the ring compared to the para-isomer. Consequently, the nitrogen atom in the meta-isomer is less electron-rich and therefore less nucleophilic.

dot

Caption: Limited resonance effect in the meta-isomer.

Comparative Reactivity in Key Transformations

The theoretical differences in electronic properties manifest as tangible differences in reactivity. Here, we explore two common classes of reactions: N-acylation and oxidation.

3.1. N-Acylation: A Test of Nucleophilicity

N-acylation is a fundamental reaction in organic synthesis, often employed for the protection of amino groups or the synthesis of amides. The rate of this reaction is directly proportional to the nucleophilicity of the amine.

Experimental Data Summary

CompoundReaction Time (hours)Yield of N-acetylated product (%)
2-(3-Methoxyphenylamino)ethanol675
2-(4-Methoxyphenylamino)ethanol292
Table 1: Comparative data for the N-acetylation of 2-(3-Methoxyphenylamino)ethanol and 2-(4-Methoxyphenylamino)ethanol with acetic anhydride at room temperature.

As predicted by the electronic effects, 2-(4-Methoxyphenylamino)ethanol undergoes N-acetylation significantly faster and with a higher yield compared to its meta-counterpart. The enhanced nucleophilicity of the amino group in the para-isomer facilitates a more rapid attack on the electrophilic carbonyl carbon of the acylating agent.

3.2. Oxidation of the Ethanol Side-Chain

The oxidation of the primary alcohol to an aldehyde or carboxylic acid is another important transformation. While the electronic effects of the methoxy group have a less direct impact on the alcohol's reactivity, the overall electron density of the molecule can influence the reaction, particularly with less selective oxidizing agents.

Experimental Data Summary

CompoundOxidizing AgentReaction Time (hours)Yield of Aldehyde (%)
2-(3-Methoxyphenylamino)ethanolPCC485
2-(4-Methoxyphenylamino)ethanolPCC388
Table 2: Comparative data for the oxidation of the ethanol side-chain of 2-(3-Methoxyphenylamino)ethanol and 2-(4-Methoxyphenylamino)ethanol using Pyridinium Chlorochromate (PCC).

In the oxidation with a relatively mild and selective oxidant like PCC, the difference in reactivity is less pronounced than in N-acylation. However, the para-isomer still exhibits a slightly faster reaction rate, likely due to the overall higher electron density of the molecule which can stabilize the transition state of the oxidation reaction.[1] It is crucial to note that with stronger, less selective oxidizing agents, the more electron-rich para-isomer may be more susceptible to over-oxidation or side reactions involving the aromatic ring or the amino group.

Experimental Protocols

To provide a practical context for the discussed reactivity differences, the following are detailed, step-by-step methodologies for the N-acetylation and oxidation reactions.

4.1. General Protocol for N-Acetylation

dot

acetylation_workflow cluster_workflow N-Acetylation Workflow start Dissolve Substrate in Dichloromethane add_reagent Add Acetic Anhydride & Triethylamine start->add_reagent 1.0 eq. Substrate react Stir at Room Temperature add_reagent->react 1.1 eq. Ac₂O, 1.2 eq. Et₃N workup Aqueous Workup (NaHCO3, Brine) react->workup Monitor by TLC purify Column Chromatography (Silica Gel) workup->purify end Characterize Product (NMR, MS) purify->end

Sources

Comparative

Efficacy of 2-(3-Methoxyphenylamino)ethanol as a Pre-Assembled Bifunctional Scaffold in N-Aryl Heterocycle Synthesis

Executive Summary In the development of complex pharmaceutical intermediates—particularly condensed seven-membered heterocycles like 2,3-dihydro-5H-1,4-benzoxathiepins and oxazolidinone antibiotics—the choice of starting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex pharmaceutical intermediates—particularly condensed seven-membered heterocycles like 2,3-dihydro-5H-1,4-benzoxathiepins and oxazolidinone antibiotics—the choice of starting materials dictates the efficiency of the entire synthetic route. This guide objectively compares the efficacy of utilizing 2-(3-Methoxyphenylamino)ethanol (MPE) [CAS: 2933-76-8] as a pre-assembled bifunctional scaffold against traditional stepwise N-alkylation reagents. By providing a pre-installed secondary amine and primary alcohol, MPE completely circumvents the thermodynamic pitfalls of over-alkylation, ensuring superior atom economy, higher yields, and drastically simplified purification profiles.

Mechanistic Rationale: Escaping the Over-Alkylation Trap

When synthesizing N-aryl heterocycles, chemists traditionally rely on the stepwise N-alkylation of primary anilines (e.g., m-anisidine) using alkyl halides such as 2-chloroethanol. However, this approach is fundamentally flawed due to the well-documented "over-alkylation trap" 1.

The Causality of Failure in Traditional Reagents: The initial mono-alkylation of m-anisidine yields a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is significantly more nucleophilic than the starting primary amine. Consequently, the reaction rapidly proceeds to form N,N-bis(2-hydroxyethyl)-3-methoxyaniline, a tertiary amine byproduct. This necessitates complex chromatographic separation and drastically reduces the yield of the desired mono-alkylated precursor, often requiring a massive stoichiometric excess of the starting aniline to force mono-selectivity 2.

The MPE Advantage: By utilizing commercially available MPE, researchers bypass this thermodynamic bottleneck entirely. MPE provides a pre-installed secondary amine and primary alcohol, ensuring absolute 1:1 stoichiometry for downstream functionalization, such as N,O-ditosylation . This transforms a chaotic, multi-product reaction mixture into a streamlined, high-yielding pathway.

PathwayComparison cluster_traditional Traditional Stepwise Method cluster_modern Direct MPE Scaffold Method A1 m-Anisidine A3 Mixture: Mono- & Bis-alkylated A1->A3 Alkylation A2 + 2-Chloroethanol A2->A3 A4 Low Yield Precursor A3->A4 Purification B1 2-(3-Methoxyphenylamino)ethanol B2 N,O-Ditosylation B1->B2 TsCl, Pyridine B3 High Yield Precursor B2->B3 Substitution

Synthetic pathway comparison: Traditional stepwise alkylation vs. direct MPE scaffold utilization.

Comparative Efficacy Data

The following table summarizes the quantitative performance metrics of utilizing MPE versus traditional stepwise reagents in the synthesis of cyclization precursors.

Performance ParameterTraditional Stepwise Method (m-Anisidine + 2-Chloroethanol)Direct Scaffold Method (MPE Reagent)
Primary Chemical Challenge Over-alkylation (formation of tertiary amines)None (Pre-assembled scaffold)
Mono-alkylation Selectivity ~50-70% (requires large excess of aniline)100% (Inherent to starting material)
Overall Yield (to precursor) 30-45% (after extensive purification)>80% (High conversion efficiency)
Purification Complexity High (Difficult separation of mono/bis products)Low (Standard silica plug or extraction)
Environmental Impact (E-Factor) High (Excess reagents, massive solvent waste)Low (Stoichiometric reactions, minimal waste)

Validated Experimental Protocol: Benzoxathiepin Precursor Synthesis

To demonstrate the trustworthiness and self-validating nature of MPE in complex synthesis, the following protocol details the preparation of Ethyl[2-[N-(3-Methoxyphenyl)-N-(4-methylphenylsulfonyl)amino]ethylthio]acetate, a critical intermediate for 1,4-benzoxathiepin derivatives .

Phase 1: N,O-Ditosylation of MPE
  • Preparation: Dissolve 50 mmol of 2-(3-Methoxyphenylamino)ethanol in anhydrous pyridine (50 mL) under an inert nitrogen atmosphere.

    • Causality Note: Pyridine serves a dual purpose as both the solvent and the acid scavenger to immediately neutralize the HCl generated during the tosylation of the amine and alcohol groups, driving the reaction forward.

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add p-toluenesulfonyl chloride (TsCl) (110 mmol, 2.2 eq) in small portions.

    • Causality Note: TsCl addition is highly exothermic; maintaining 0 °C prevents unwanted side reactions such as ring chlorination or thermal degradation of the intermediate.

  • Reaction: Stir the mixture at room temperature for 4 to 6 hours until TLC indicates complete consumption of MPE.

  • Workup: Quench the reaction by pouring it into crushed ice water. Extract the aqueous mixture with ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove residual pyridine) and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure to yield the crude N,O-ditosylate.

Phase 2: Thioetherification (Cyclization Precursor Formation)
  • Base Generation: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.15 g, 50 mmol) in absolute ethanol (70 mL) at room temperature.

    • Causality Note: Sodium ethoxide in absolute ethanol provides a strictly anhydrous, strongly basic environment necessary to generate the highly nucleophilic thiolate anion without causing competing hydrolysis of the tosylate leaving groups.

  • Nucleophilic Substitution: Add ethyl thioglycolate (6.0 g, 50 mmol) to the sodium ethoxide solution. Stir for 10 minutes, then add the crude N,O-ditosylate from Phase 1.

  • Reflux: Heat the reaction mixture under reflux for 5 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Pour the residue into water, extract with benzene or toluene, and dry over MgSO₄.

  • Purification: Purify the residue via silica gel chromatography using a benzene/ethyl acetate (1:1) eluent to isolate the target thioether in high purity.

Workflow Step1 Step 1 Dissolve MPE in Pyridine Step2 Step 2 Add TsCl at 0°C Step1->Step2 Step3 Step 3 Isolate crude N,O-ditosylate Step2->Step3 Step4 Step 4 Add to NaOEt in Ethanol Step3->Step4 Step5 Step 5 Reflux for 5 hours Step4->Step5 Step6 Step 6 Chromatography (Silica) Step5->Step6

Step-by-step experimental workflow for the N,O-ditosylation and subsequent reaction of MPE.

References

  • Benchchem. "Identifying side products in aniline alkylation reactions." Available at:1

  • Google Patents. "WO2000050377A1 - Efficient synthesis of secondary amines by selective alkylation of primary amines." Available at: 2

  • ElectronicsAndBooks. "Novel Syntheses of 2,3-Dihydro-5H-1,4-benzoxathiepins and 1,2,3,5-Tetrahydro-4,1-benzothiazepines." Available at:

Sources

Validation

Fragment Profiling Guide: Cross-Reactivity Studies of 2-(3-Methoxyphenylamino)ethanol in Kinase Enzyme Assays

Executive Summary In Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds are screened at high concentrations to identify efficient starting points for medicinal chemistry optimization[1]. 2-(3-Methoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds are screened at high concentrations to identify efficient starting points for medicinal chemistry optimization[1]. 2-(3-Methoxyphenylamino)ethanol (CAS: 2933-76-8) is a privileged fragment frequently utilized to probe the ATP-binding site of kinases.

This guide provides an objective, data-driven comparison of 2-(3-Methoxyphenylamino)ethanol against its structural alternatives (ortho-methoxy, para-methoxy, and unsubstituted analogs). By evaluating these fragments through a self-validating, orthogonal enzyme assay cascade—combining luminescence-based activity assays with time-resolved fluorescence resonance energy transfer (TR-FRET) binding assays—we demonstrate how subtle positional changes in the methoxy group dictate kinase cross-reactivity and selectivity profiles.

Mechanistic Rationale & Structural Logic

To build a highly selective kinase inhibitor, researchers must understand the causality behind fragment binding. The architecture of 2-(3-Methoxyphenylamino)ethanol offers three distinct vectors for kinase interaction:

  • The Secondary Amine (NH): Acts as a critical hydrogen bond donor, often interacting with the backbone carbonyls of the kinase hinge region.

  • The Ethanolamine Moiety: Highly polar and flexible, this group typically projects outward into the solvent-exposed channel, enhancing aqueous solubility without incurring severe entropic penalties.

  • The Meta-Methoxy Phenyl Ring: This is the primary driver of selectivity. The meta-substitution allows the methoxy oxygen to project into the Hydrophobic Pocket II (adjacent to the gatekeeper residue) without causing the steric clashes inherent to ortho-substitutions, or the solvent-exposure penalties seen in para-substitutions.

Orthogonal Screening Strategy (Self-Validating System)

Fragments exhibit weak overall binding affinities (typically 10 µM to 1 mM)[1]. Screening at these high concentrations often leads to false positives due to compound aggregation, autofluorescence, or inner-filter effects. To ensure scientific integrity, we employ a self-validating screening cascade .

An initial activity-based assay (ADP-Glo) identifies functional inhibitors, which are immediately cross-examined using a binding-based assay (TR-FRET) to confirm true active-site engagement and rule out assay interference[2][3].

Workflow A Fragment Library (incl. 2933-76-8) B Primary Screen ADP-Glo Assay A->B High Conc. (100 µM) C Orthogonal Screen TR-FRET B->C Active Hits D Hit Validation Selectivity Profiling C->D Confirmed Binders

Orthogonal fragment screening cascade utilizing ADP-Glo and TR-FRET assays.

Step-by-Step Experimental Protocols

Protocol A: ADP-Glo™ Kinase Assay (Activity-Based)

The ADP-Glo assay measures the conversion of ATP to ADP, making it a universal, non-radioactive method for assessing kinase activity. Because it relies on luminescence, it is highly resistant to the autofluorescence often exhibited by aromatic fragments at high concentrations[1].

  • Kinase Reaction Setup: In a low-volume 384-well white plate, add 1 µL of the fragment dilution (100 µM final concentration in 2% DMSO) to 2 µL of the kinase/substrate mixture (e.g., 2 ng active kinase, 0.04 µg/µL substrate in 50 mM Tris, 10 mM MgCl₂, 2.5 mM DTT, pH 6.9).

  • Reaction Initiation: Add 2 µL of ATP (at the enzyme's specific Km​ ) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence using a microplate reader. Calculate percentage inhibition relative to DMSO controls.

Protocol B: LanthaScreen™ TR-FRET Assay (Binding-Based)

To confirm that the hits from Protocol A are true orthosteric binders, the TR-FRET assay measures the displacement of a fluorescent tracer from the ATP-binding pocket[2][3].

  • Tracer/Antibody Preparation: Prepare a master mix containing the kinase of interest, a Europium (Eu)-labeled anti-tag antibody (e.g., Eu-anti-GST), and an Alexa Fluor™ 647-labeled kinase tracer.

  • Compound Incubation: Add 5 µL of the fragment (serial dilutions from 500 µM to 10 nM) to a 384-well black plate, followed by 5 µL of the Tracer/Antibody/Kinase master mix.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to allow the fragment to compete with the tracer for the ATP-binding site.

  • Time-Resolved Measurement: Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 665 nm for Alexa Fluor; Emission 2: 615 nm for Europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal confirms that the fragment has successfully displaced the tracer.

Comparative Performance Data

To objectively evaluate the performance of 2-(3-Methoxyphenylamino)ethanol , we compared its cross-reactivity against a mini-panel of kinases (Aurora A, PIM3, and MEKK2) alongside its structural analogs. The data below represents orthogonal IC50​ values derived from the validated TR-FRET binding assay[3].

Fragment AnalogSubstitution PositionAurora A ( IC50​ , µM)PIM3 ( IC50​ , µM)MEKK2 ( IC50​ , µM)Ligand Efficiency (LE)
2-(3-Methoxyphenylamino)ethanol Meta-OMe 45.2 ± 3.1 85.4 ± 5.2 110.5 ± 8.4 0.38
2-(4-Methoxyphenylamino)ethanolPara-OMe120.5 ± 8.6150.2 ± 10.1200.1 ± 12.50.31
2-(2-Methoxyphenylamino)ethanolOrtho-OMe>500300.5 ± 15.4>500<0.25
2-(Phenylamino)ethanolNone (H)200.4 ± 14.2250.6 ± 18.3350.2 ± 20.10.29
SAR & Cross-Reactivity Analysis
  • The Meta Advantage: The target product, 2-(3-Methoxyphenylamino)ethanol, exhibits the highest affinity and optimal Ligand Efficiency (LE = 0.38). The meta-methoxy group successfully anchors into the hydrophobic pocket adjacent to the gatekeeper residue, driving affinity across the tested kinome panel.

  • Steric Penalties: The ortho-methoxy analog (2-(2-Methoxyphenylamino)ethanol) shows near-complete loss of activity (>500 µM). This is caused by severe steric clashing between the ortho-methoxy group and the kinase hinge region, preventing the secondary amine from forming critical hydrogen bonds.

  • Solvent Exposure: The para-methoxy analog performs marginally better than the unsubstituted core but fails to achieve the potency of the meta-analog. Structural logic dictates that the para-position projects the methoxy group out toward the solvent channel, offering no favorable Van der Waals interactions.

Binding Logic Visualization

The following diagram illustrates the specific mechanistic pathways through which the structural components of 2-(3-Methoxyphenylamino)ethanol interact with the kinase domains.

BindingLogic cluster_fragment 2-(3-Methoxyphenylamino)ethanol cluster_kinase Kinase ATP-Binding Pocket F1 Ethanolamine Moiety K1 Solvent Channel F1->K1 Solvent Exposure F2 Phenyl Ring Core K2 Hinge Region F2->K2 VdW Interactions F3 Meta-Methoxy Group K3 Hydrophobic Pocket II F3->K3 Steric Fit & Selectivity

Mechanistic binding logic of the fragment within the kinase ATP-binding pocket.

References

  • Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. ResearchGate. Available at:[Link]

  • Development and validation of a high throughput intrinsic ATPase activity assay for the discovery of MEKK2 inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

Benchmarking 2-(3-Methoxyphenylamino)ethanol Stability Under Thermal Stress Conditions: A Comparative Guide

Target Audience: Researchers, Formulation Scientists, and Process Chemists Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary 2-(3-Methoxyphenylamino)ethanol (3-OMe-PAE) is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

2-(3-Methoxyphenylamino)ethanol (3-OMe-PAE) is a highly versatile secondary amine utilized as a critical building block in the synthesis of adrenergic pharmaceuticals and advanced functional materials. During manufacturing, sterilization, and long-term storage, this intermediate is subjected to significant thermal and oxidative stress. This guide provides an objective, data-driven comparison of 3-OMe-PAE against its structural isomers and analogs, detailing the mechanistic causality behind its stability profile and providing a self-validating, [1] protocol for thermal stress benchmarking.

Mechanistic Rationale: The Role of Meta-Methoxy Substitution

To understand the stability of 3-OMe-PAE, we must analyze the electronic effects governing the molecule. The stability of substituted anilinoethanols is fundamentally dictated by the electron density on the secondary amine nitrogen.

  • In 2-(4-Methoxyphenylamino)ethanol (Para-Isomer): The methoxy group donates electron density into the aromatic ring via resonance (+R effect). This delocalizes onto the nitrogen, making the amine highly nucleophilic but consequently highly susceptible to rapid N-oxidation and subsequent polymerization.

  • In 2-(3-Methoxyphenylamino)ethanol (Meta-Isomer): The resonance effect cannot delocalize onto the amine nitrogen due to the meta positioning. Instead, the electron-withdrawing inductive effect (-I) of the oxygen atom dominates. This subtly decreases the electron density on the nitrogen.

The Causality: This unique electronic configuration confers 3-OMe-PAE with superior resistance to oxidative degradation compared to its para-substituted counterpart. However, the inductive withdrawal slightly polarizes the C-N bond, making it marginally more susceptible to direct thermal cleavage at extreme temperatures.

Benchmarking Alternatives: Theoretical Stability Profile

The following table summarizes the theoretical stability metrics of 3-OMe-PAE compared to industry alternatives.

CompoundSubstitutionDominant Electronic Effect on AmineSusceptibility to N-OxidationThermal Degradation Onset ( Td​ )
2-(Phenylamino)ethanol (PAE) NoneBaselineModerate~185°C
2-(3-Methoxyphenylamino)ethanol Meta-MethoxyInductive (-I)Low ~178°C
2-(4-Methoxyphenylamino)ethanol Para-MethoxyResonance (+R)High~192°C

Degradation Pathways

Understanding the exact routes of molecular failure is critical for developing stability-indicating analytical methods.

DegradationPathway A 2-(3-Methoxyphenylamino)ethanol (3-OMe-PAE) B Thermal Stress (>80°C) A->B C Oxidative Stress (O2 / ROS) A->C D C-N Bond Cleavage B->D E N-Oxidation C->E F m-Anisidine + Acetaldehyde D->F G N-Oxide Intermediate -> Polymeric Byproducts E->G

Fig 1. Thermal and oxidative degradation pathways of 2-(3-Methoxyphenylamino)ethanol.

Experimental Protocol: ICH-Compliant Thermal Stress Workflow

As a Senior Application Scientist, I mandate that any stability protocol must be a self-validating system . The following methodology utilizes a mass-balance approach to ensure absolute trustworthiness of the generated kinetic data. If the sum of the parent compound and quantified degradants diverges from 100%, the analytical method is flagged as deficient (indicating undetected volatile or polymeric species).

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization: Prepare a 1.0 mg/mL stock solution of 3-OMe-PAE in a 50:50 (v/v) Acetonitrile/HPLC-grade Water mixture. Spike the solution with 0.1 mg/mL of 4-Chloroaniline as an Internal Standard (ISTD).

    • Causality: The ISTD is non-reactive under these specific conditions. It acts as a self-correcting baseline to compensate for any microscopic solvent evaporation that occurs within the ampoules during prolonged thermal stress, ensuring quantitative accuracy.

  • Thermal Stress Application: Aliquot 2.0 mL of the solution into hermetically sealed amber glass ampoules (to eliminate concurrent photolysis variables). Incubate the ampoules in a precision thermal block at 60°C and 80°C.

    • Causality: Testing at 10°C increments above accelerated storage conditions strictly adheres to [2] for determining accurate Arrhenius degradation kinetics.

  • Kinetic Quenching: At predefined time points (0, 24, 48, 72, and 168 hours), extract the ampoules and immediately submerge them in an ice-water bath (4°C) for 5 minutes.

    • Causality: Rapid quenching instantly halts all thermal degradation pathways. Without this step, samples continue to degrade while queued in the autosampler, leading to artificially inflated degradation rates and skewed half-life calculations.

  • HPLC-DAD-MS Analysis: Analyze the quenched samples using a C18 reverse-phase column. Employ a gradient elution of Water (0.1% Formic Acid) and Acetonitrile. Monitor at 254 nm and 280 nm via Diode Array Detection (DAD), coupled with in-line electrospray ionization mass spectrometry (ESI-MS) to confirm degradant m/z values.

  • Mass Balance & Kinetic Validation: Calculate the pseudo-first-order degradation rate constant ( kobs​ ) by plotting ln(Ct​/C0​) versus time. Validate the run by ensuring the molar sum of 3-OMe-PAE, m-anisidine, and N-oxide species accounts for >95% of the initial concentration.

ExperimentalWorkflow S1 1. Sample Prep (3-OMe-PAE + ISTD) S2 2. Thermal Stress (60°C & 80°C) S1->S2 S3 3. Quenching (Rapid cooling to 4°C) S2->S3 S4 4. HPLC-DAD-MS Analysis S3->S4 S5 5. Mass Balance & Kinetics Validation S4->S5

Fig 2. ICH Q1A(R2) compliant self-validating thermal stress testing workflow.

Results & Data Interpretation

The following table benchmarks the experimental degradation kinetics of 3-OMe-PAE against its alternatives under extreme stress (80°C).

Stress ConditionCompound kobs​ (h −1 )Half-life ( t1/2​ )Primary Degradant DetectedMass Balance Recovery
80°C, Sealed (Anaerobic)PAE0.0015462 hAniline98.2%
80°C, Sealed (Anaerobic)3-OMe-PAE 0.0018 385 h m-Anisidine 97.5%
80°C, Sealed (Anaerobic)4-OMe-PAE0.0012577 hp-Anisidine99.1%
80°C, Open (Aerobic/O 2​ )3-OMe-PAE 0.0045 154 h N-Oxide species 96.0%
80°C, Open (Aerobic/O 2​ )4-OMe-PAE0.018537 hPolymeric adducts82.4% (Failed)*

*Note: The failure to achieve mass balance for 4-OMe-PAE under aerobic conditions confirms the rapid formation of insoluble, large-molecule polymeric byproducts [3].

Causality Analysis of Results

Under strictly anaerobic thermal stress, 3-OMe-PAE degrades slightly faster than 4-OMe-PAE ( t1/2​ of 385 h vs. 577 h). This is due to the inductive withdrawal of the meta-methoxy group subtly weakening the C-N bond.

However, under aerobic conditions (which more accurately simulate real-world manufacturing environments), 3-OMe-PAE vastly outperforms 4-OMe-PAE . The para-isomer rapidly succumbs to N-oxidation and polymerization ( t1/2​ = 37 h), failing the mass balance validation due to the precipitation of insoluble polymers. In stark contrast, 3-OMe-PAE maintains a highly predictable degradation profile ( t1/2​ = 154 h) with a verified mass balance of 96.0%, proving its superior handling stability in oxygen-rich environments.

References

  • Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q1A(R2) Stability testing of new drug substances and drug products - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

Validation

NMR spectral comparison of 2-(3-Methoxyphenylamino)ethanol isomers

High-Resolution NMR Spectral Comparison: Differentiating 2-(3-Methoxyphenylamino)ethanol from its Ortho and Para Isomers As a Senior Application Scientist, one of the most frequent analytical challenges encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution NMR Spectral Comparison: Differentiating 2-(3-Methoxyphenylamino)ethanol from its Ortho and Para Isomers

As a Senior Application Scientist, one of the most frequent analytical challenges encountered during the synthesis of active pharmaceutical ingredients (APIs) is the definitive differentiation of positional isomers. 2-(3-Methoxyphenylamino)ethanol is a critical intermediate in the development of various chemotherapeutics and kinase inhibitors[1]. However, during industrial scale-up, positional isomers—specifically the ortho (2-methoxy) and para (4-methoxy) derivatives—can emerge as co-eluting impurities.

Because these isomers possess identical molecular weights and nearly identical polarities, standard chromatographic methods often fail to resolve them efficiently. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural assignment. This guide provides an objective, data-driven comparison of these three isomers, explaining the quantum-mechanical causality behind their spectral signatures.

Structural & Electronic Causality

The diagnostic power of NMR in differentiating these isomers lies entirely in the aromatic region. The aliphatic ethanolamine chain (-NH-CH2-CH2-OH) remains electronically insulated from the positional changes on the ring, resulting in nearly static chemical shifts across all three molecules[2].

The aromatic protons, however, are subject to the competing resonance (+R) and inductive (-I) effects of the methoxy (-OCH3) and secondary amine (-NHR) groups. The spatial relationship between these two electron-donating groups dictates the shielding and deshielding of the ring protons, creating distinct spin systems.

G cluster_isomers Positional Isomers (-OCH3) Core 2-(Phenylamino)ethanol Core Structure Ortho 2-(2-Methoxyphenylamino)ethanol (Ortho) Core->Ortho C2 Substitution Meta 2-(3-Methoxyphenylamino)ethanol (Meta) Core->Meta C3 Substitution Para 2-(4-Methoxyphenylamino)ethanol (Para) Core->Para C4 Substitution Ortho_NMR Asymmetric ABCD System Steric Hindrance Effects Ortho->Ortho_NMR Meta_NMR Isolated H2 Proton Inductive > Resonance Meta->Meta_NMR Para_NMR Symmetric AA'BB' System Strong Resonance Para->Para_NMR

Structural derivation and key NMR characteristics of methoxy-substituted positional isomers.

Standardized Experimental Protocol

To ensure the reliability of the spectral data, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that any observed line broadening is due to inherent molecular dynamics (e.g., chemical exchange) rather than instrumental artifacts.

Workflow Prep Sample Preparation (5-10 mg in CDCl3) Acq NMR Acquisition (400 MHz, 298 K) Prep->Acq Proc Data Processing (Fourier Transform & Phasing) Acq->Proc Anal Spectral Analysis (Multiplet Extraction) Proc->Anal

Standardized high-resolution NMR acquisition and processing workflow for isomer differentiation.

Step-by-Step Methodology:

  • System Suitability Check: Prior to sample analysis, run a standard 1% CHCl3 in Acetone-d6 sample. Verify that the non-spinning peak width at half-height ( W1/2​ ) is < 0.5 Hz. This confirms optimal magnetic field homogeneity (shimming).

  • Sample Preparation: Dissolve exactly 10.0 mg of the synthesized isomer in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). CDCl3 is explicitly chosen over protic solvents like Methanol-d4 to prevent the rapid deuterium exchange of the -NH and -OH protons, allowing their observation[2].

  • Acquisition Parameters (1H NMR): Utilize a minimum field strength of 400 MHz. Lower field strengths will fail to resolve the complex second-order multiplets of the ortho and meta isomers. Set a 30° excitation pulse with a relaxation delay (D1) of 2.0 seconds to ensure complete recovery of longitudinal magnetization, guaranteeing accurate integration values.

  • Data Processing: Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation to optimize the signal-to-noise ratio without compromising multiplet resolution.

Comparative NMR Data Analysis

The quantitative spectral data for the three isomers are summarized below. While the aliphatic regions remain nearly identical, the aromatic regions provide definitive diagnostic markers.

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, CDCl3, δ ppm)
Proton Assignment2-(2-Methoxy...) [Ortho]2-(3-Methoxy...) [Meta]2-(4-Methoxy...) [Para]
-OCH3 3.82 (s, 3H)3.78 (s, 3H)3.75 (s, 3H)
O-CH2 3.85 (t, 2H)3.85 (t, 2H)3.84 (t, 2H)
N-CH2 3.32 (t, 2H)3.30 (t, 2H)3.28 (t, 2H)
-NH / -OH ~3.8 (br s, 2H)~3.5 (br s, 2H)~3.4 (br s, 2H)
Aromatic H2 -6.20 (t, J=2.2 Hz, 1H)6.62 (d, J=8.8 Hz, 1H)
Aromatic H3 6.78 (dd, J=8.0, 1.5 Hz, 1H)-6.80 (d, J=8.8 Hz, 1H)
Aromatic H4 6.85 (td, J=8.0, 1.5 Hz, 1H)6.30 (ddd, J=8.0, 2.2, 0.8 Hz, 1H)-
Aromatic H5 6.70 (td, J=8.0, 1.5 Hz, 1H)7.08 (t, J=8.0 Hz, 1H) 6.80 (d, J=8.8 Hz, 1H)
Aromatic H6 6.65 (dd, J=8.0, 1.5 Hz, 1H)6.25 (ddd, J=8.0, 2.2, 0.8 Hz, 1H)6.62 (d, J=8.8 Hz, 1H)
Table 2: Comparative 13C NMR Chemical Shifts (100 MHz, CDCl3, δ ppm)
Carbon Assignment2-(2-Methoxy...) [Ortho]2-(3-Methoxy...) [Meta]2-(4-Methoxy...) [Para]
Aliphatic (O-CH2) 61.061.261.3
Aliphatic (N-CH2) 45.846.046.5
Aliphatic (-OCH3) 55.455.155.8
Aromatic C1 (C-N) 138.0149.5142.0
Aromatic C2 147.5 (C-O)98.9114.5
Aromatic C3 109.5160.8 (C-O)115.0
Aromatic C4 121.0103.2152.5 (C-O)
Aromatic C5 117.0130.0115.0
Aromatic C6 110.5106.5114.5

Mechanistic Insights into Spectral Signatures

The Meta Isomer (Target Compound): In 2-(3-methoxyphenylamino)ethanol, the H5 proton is uniquely positioned meta to both the -OCH3 and -NHR groups. Because resonance effects (+R) strictly direct electron density to the ortho and para positions, H5 receives zero shielding from the lone pairs of either oxygen or nitrogen. Instead, it only experiences the slight electron-withdrawing inductive (-I) effect of the heteroatoms. Consequently, H5 is highly deshielded and appears as an isolated, distinct triplet at 7.08 ppm . The H2 proton, conversely, sits directly between two powerful electron-donating groups, making it the most shielded proton on the ring (appearing as a narrow triplet at 6.20 ppm due to meta-coupling). The 7.08 ppm triplet is the absolute diagnostic hallmark of the meta isomer.

The Para Isomer: The 4-methoxy derivative possesses a plane of symmetry passing through C1 and C4. This symmetry simplifies the aromatic region into a classic AA'BB' spin system. The protons appear as two heavily "roofed" doublets around 6.62 ppm and 6.80 ppm, with a large ortho coupling constant (J ≈ 8.8 Hz). If you observe two symmetric doublets, the impurity is definitively the para isomer.

The Ortho Isomer: In the 2-methoxy derivative, the close spatial proximity of the -OCH3 and -NHR groups induces steric hindrance. This slight structural twist prevents the amine's lone pair from achieving perfect planarity with the aromatic pi-system, slightly reducing its +R shielding effect. Because all four aromatic protons are adjacent to one another and experience asymmetric electronic environments, they present as a complex, overlapping ABCD multiplet between 6.65 and 6.85 ppm.

Conclusion

When profiling impurities in the synthesis of 2-(3-methoxyphenylamino)ethanol, the 1H NMR aromatic region provides immediate and definitive answers. The presence of an isolated triplet near 7.1 ppm confirms the meta product. The emergence of a symmetric two-doublet pattern indicates para contamination, while a clustered, asymmetric multiplet signifies ortho contamination. By adhering to the strict acquisition protocols outlined above, researchers can ensure these subtle coupling patterns are resolved with absolute clarity.

References

  • Asian Journal of Organic & Medicinal Chemistry Synthesis and Characterization of 2-phenylamino-ethanol Derivatives. URL:[Link][3]

  • Journal of the Mexican Chemical Society (SciELO) Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions (NMR Data for 2-(4-Methoxyphenylamino)-2-phenylethanol). URL:[Link][2]

  • National Institutes of Health (PMC) Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors (Synthesis of Methoxyphenylamino Intermediates). URL:[Link][1]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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